B1577482 Colistin III

Colistin III

Cat. No.: B1577482
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin III is a research-grade component of the colistin complex, a last-resort polypeptide antibiotic from the polymyxin class. It is offered for investigative use in microbiological and pharmacological research. This compound is critically valuable for in vitro studies targeting multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Klebsiella pneumoniae . Researchers utilize this compound to explore the polymyxin mechanism of action, which involves the disruption of the bacterial outer membrane through a detergent-like effect, leading to increased permeability and bacterial cell death . Its application is essential in antimicrobial susceptibility testing, the study of novel combination therapies to overcome resistance, and research into the pharmacokinetic and pharmacodynamic (PK/PD) behaviors of antibiotics. Furthermore, this compound serves as a key tool for investigating the emerging global challenge of plasmid-mediated colistin resistance, such as the mcr genes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIPCGESCVWIPCISAALGCSCKNKVCYRN

Origin of Product

United States

Biosynthetic Pathways and Regulation of Colistin Iii

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Systems for Colistin (B93849) Productiontandfonline.com

The core of colistin biosynthesis is the NRPS system, a modular enzymatic complex. rsc.orgmdpi.comd-nb.info The genes encoding these massive enzymes are organized in a cluster. google.comnih.gov Each module within the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. d-nb.info The linear form of colistin is synthesized first, before undergoing cyclization to form the final active molecule. wikipedia.org

Identification of Specific Genes and Enzymes Involved in Colistin III Synthesistandfonline.com

The biosynthetic gene cluster for colistin contains several key genes that encode the NRPS enzymes and other necessary proteins. In Paenibacillus, the genes responsible for polymyxin (B74138) (including colistin) synthesis have been identified as pmxA, pmxB, and pmxE, which code for the synthetase enzymes. google.com A study on a Paenibacillus alvei strain that produces polymyxins E1 and E2 (colistin) identified a 41 kb NRPS gene cluster containing five open reading frames. nih.gov In silico analysis of this cluster revealed three NRPSs involved in polymyxin E biosynthesis. nih.gov The order and specificity of the modules within these synthetases determine the final structure of the colistin peptide. google.com

Gene (Example)Enzyme/ProteinFunction in Colistin Biosynthesis
pmxA, pmxB, pmxENon-Ribosomal Peptide SynthetasesCatalyze the step-by-step assembly of the peptide backbone. google.com
Transport Protein GenesTransport ProteinsMediate the export of the synthesized colistin molecule out of the cell. google.com

Substrate Specificity and Incorporation in this compound Assemblytandfonline.com

The precise structure of this compound is dictated by the substrate specificity of the adenylation (A) domains within each NRPS module. d-nb.info The A-domain is responsible for recognizing and activating a specific amino acid. d-nb.info The sequence of these modules is typically co-linear with the resulting peptide sequence. d-nb.info The A-domain contains a "binding pocket" with conserved amino acid residues that are crucial for substrate specificity. google.com For instance, specific sequence motifs within the A-domain determine the selection of L-leucine, L-threonine, or L-α,γ-diaminobutyric acid for incorporation into the colistin molecule. google.com The linear non-ribosomal peptide product can be predicted by analyzing the substrate specificity of the A-domains within the biosynthetic gene cluster. nih.govnih.gov

Role of Diaminobutyric Acid in Biosynthesis and its Precursorstandfonline.com

A defining feature of the colistin molecule is the presence of multiple residues of the non-proteinogenic amino acid, L-α,γ-diaminobutyric acid (Dab). tandfonline.comnih.gov These positively charged residues are critical for colistin's antibacterial activity, as they mediate the initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.govbiomedres.us

The biosynthesis of Dab is a crucial prerequisite for colistin production. Research has shown that Dab is synthesized from L-aspartic acid via intermediates such as aspartyl-phosphate and aspartic β-semialdehyde. tandfonline.com The addition of Dab can be a rate-limiting factor in colistin formation, and supplying it to the culture medium can stimulate production. tandfonline.com It is believed that Dab plays an initiating role in the peptidation process of colistin biosynthesis. tandfonline.com

Genetic Engineering Approaches for Modulating this compound Production

Advances in understanding the genetic basis of colistin biosynthesis have paved the way for genetic engineering strategies to enhance production or create novel derivatives.

Directed Mutagenesis of Biosynthetic Genes

Directed mutagenesis allows for precise alterations in the genes of the colistin biosynthetic cluster. biorxiv.org For example, site-directed mutagenesis of the A-domain within an NRPS module could alter its substrate specificity, leading to the incorporation of different amino acids and the creation of novel colistin analogs. dovepress.comnih.gov This technique has been used to validate key amino acid residues responsible for the catalytic reactions in enzymes related to colistin resistance. nih.gov Similarly, mutations in regulatory genes could potentially upregulate the entire biosynthetic pathway, leading to increased yields. dovepress.com

Heterologous Expression Systems for this compound Components

Heterologous expression involves transferring the colistin biosynthetic gene cluster from its native producer into a different, more easily manipulated host organism, such as Escherichia coli. mdpi.comnih.govresearchgate.net While this approach holds promise for improving production and facilitating study, there can be challenges. For instance, some commonly used E. coli B-strains are intrinsically resistant to colistin, making them unsuitable hosts for characterizing colistin resistance genes. researchgate.netnih.gov Nevertheless, heterologous expression has been successfully used to study colistin resistance determinants and to express components of the biosynthetic pathway for functional analysis. nih.govresearchgate.net

Environmental and Metabolic Factors Influencing this compound Biosynthesis

The production of colistin, a complex lipopeptide antibiotic, by the bacterium Paenibacillus polymyxa is not a static process. It is intricately linked to and influenced by a variety of external environmental cues and the internal metabolic state of the organism. researchgate.netresearchgate.net The biosynthesis is carried out by a multi-enzyme non-ribosomal peptide synthetase (NRPS) system, the activity of which is tightly regulated in response to these factors. researchgate.net Understanding these influences is critical for optimizing the fermentation-based production of this important antibiotic. Factors ranging from the type of carbon source available to the presence of specific regulatory proteins can significantly alter the yield and rate of colistin synthesis. researchgate.netnih.gov

Nutrient Availability and Precursor Supply

The supply of essential building blocks is a fundamental determinant of the efficiency of secondary metabolite production, and colistin biosynthesis is no exception. The availability of specific carbon sources, precursor amino acids, and other essential nutrients directly impacts the metabolic fluxes towards the synthesis of the colistin molecule. researchgate.netnih.gov

Research has shown that the choice of carbon source in the fermentation medium has a profound effect on colistin production. researchgate.net Studies comparing different carbohydrates have revealed that starch can promote polymyxin synthesis more effectively than glucose. researchgate.netnih.govnih.gov When glucose is replaced by starch in the culture medium of P. polymyxa, a notable stimulation in both the final colistin concentration and the rate of its biosynthesis is observed. nih.govnih.gov This effect is dependent on the concentration of starch used. nih.gov The substitution of glucose with starch leads to an increase in the expression of genes directly involved in the biosynthesis and secretion of colistin. nih.gov This is partly because using starch alleviates the catabolite repression often caused by glucose, a phenomenon that can suppress the production of secondary metabolites. nih.govnih.gov

Table 1: Impact of Nutrient Source on Colistin/Polymyxin Production
Nutrient FactorConditionObserved Effect on BiosynthesisReference
Carbon SourceReplacement of glucose with starchStimulated colistin production and biosynthesis rate; increased expression of biosynthesis genes. nih.govnih.gov
Precursor Amino AcidsSupplementation with optimal levels of L-Dab, L-Leu, L-Thr, L-Ile, D-PheIncreased yield of polymyxin B1 from 0.15 g/L to 0.33 g/L. nih.gov
Nitrogen SourceHigh concentrations of peptone (40-60 g/L)Higher antibacterial activity of fermentation supernatants compared to low concentrations. nih.gov

Regulatory Networks Governing NRPS Activity

The biosynthesis of colistin is directly executed by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS), which is encoded by a dedicated gene cluster. researchgate.netnih.gov In P. polymyxa, this cluster includes the genes pmxA, pmxB, and pmxE, which encode the core synthetase enzymes. nih.gov The activity of this NRPS machinery and the expression of its corresponding genes are governed by a complex network of regulatory proteins that respond to metabolic and environmental signals. researchgate.netnih.gov

Two key transcriptional regulators, Spo0A and AbrB , have been identified as playing opposing roles in the control of colistin biosynthesis. nih.gov AbrB acts as a negative regulator, or repressor, by directly binding to the promoter region of the pmxA gene, thereby inhibiting the initiation of the biosynthetic process. nih.gov Conversely, Spo0A functions as a positive regulator. nih.gov The expression of the abrB gene itself is negatively controlled by Spo0A. nih.gov Therefore, an increase in Spo0A levels leads to a decrease in AbrB, which in turn relieves the repression on the pmx operon, resulting in enhanced colistin production. nih.gov The use of starch as a carbon source has been found to stimulate the expression of spo0A while repressing abrB, providing a molecular link between nutrient signaling and the activation of antibiotic synthesis. nih.gov

Another layer of regulation is provided by the global transcription factor MsmR1 , which belongs to the AraC/XylS family. researchgate.net MsmR1 positively regulates polymyxin synthesis by directly binding to the promoter regions of genes such as oppC3, which encodes a peptide ABC transporter. researchgate.net This suggests that MsmR1 may influence colistin production by controlling the import of peptides or other precursor molecules. researchgate.net Furthermore, MsmR1 also regulates genes involved in the citrate (B86180) cycle (TCA cycle), indicating its role in coordinating primary metabolism with the demands of secondary metabolite production. researchgate.net

Table 2: Key Regulatory Proteins in Colistin Biosynthesis
Regulatory ProteinFunctionEffect on Colistin BiosynthesisMechanismReference
Spo0ADNA-binding protein / Transcription factorPositiveNegatively controls the expression of the repressor AbrB. nih.gov
AbrBDNA-binding protein / Transcription factorNegativeDirectly binds to the promoter region of the pmxA gene, repressing its expression. nih.gov
MsmR1Global transcription factorPositiveDirectly binds to promoters of genes like oppC3 (peptide transporter) and influences the TCA cycle. researchgate.net

Molecular Mechanisms of Action of Colistin Iii

Interactions with Bacterial Outer Membrane Components

The initial and most well-documented mechanism of action for colistin (B93849), including its component Colistin III, is the disruption of the Gram-negative bacterial outer membrane. nih.govpatsnap.com This process is initiated by a targeted interaction with specific components of this membrane, leading to a cascade of events that compromises its integrity.

Binding to Lipopolysaccharide (LPS) and Lipid A

The bactericidal journey of this compound begins with a strong electrostatic attraction to the lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the Gram-negative outer membrane. mdpi.comnih.gov The cationic (positively charged) nature of this compound, conferred by its L-α,γ-diaminobutyric acid (Dab) residues, is pivotal for this initial binding. nih.govmdpi.com It specifically targets the anionic (negatively charged) phosphate (B84403) groups of the lipid A moiety of LPS. nih.govmdpi.commdpi.com This high-affinity interaction is the primary anchor point for the antibiotic on the bacterial surface. nih.govfrontiersin.org The binding of colistin to lipid A is a critical step that precedes membrane destabilization. frontiersin.orgresearchgate.net

Displacement of Divalent Cations (Mg²⁺, Ca²⁺) from LPS

The structural stability of the outer membrane is heavily reliant on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between adjacent LPS molecules, effectively cross-linking them. mdpi.comnih.govnih.gov this compound competitively displaces these essential cations from their binding sites on the phosphate groups of lipid A. nih.govnih.govfrontiersin.org This displacement disrupts the electrostatic forces that hold the LPS molecules together, leading to a significant weakening and destabilization of the outer membrane's architecture. mdpi.comnih.gov The affinity of colistin for LPS is reported to be substantially higher than that of the divalent cations it displaces. nih.gov

Disruption of Outer Membrane Integrity and Permeability

Following the displacement of divalent cations, the outer membrane's integrity is compromised. nih.govnih.gov this compound then inserts its hydrophobic components, including its fatty acyl tail and specific amino acid residues, into the destabilized membrane. nih.govmdpi.com This detergent-like action creates transient pores and cracks in the outer membrane, a process often referred to as "self-promoted uptake." nih.govnih.gov This disruption leads to an increase in the permeability of the outer membrane, allowing for the leakage of intracellular contents and facilitating the passage of the colistin molecule itself across this barrier to reach its subsequent targets. nih.govmdpi.comelifesciences.org

Intracellular Targets and Cellular Processes Affected by this compound

While the disruption of the outer membrane is a critical first step, the bactericidal activity of this compound extends to intracellular targets and processes, ultimately leading to cell death. nih.govelifesciences.org

Role of Cationic Charge in Membrane Translocation and Cytoplasmic Membrane Disruption

After traversing the compromised outer membrane, this compound utilizes its persistent cationic charge to interact with the inner or cytoplasmic membrane. nih.govelifesciences.org Similar to its action on the outer membrane, this compound binds to negatively charged components of the cytoplasmic membrane, which also contains lipopolysaccharide in transit to the outer membrane. elifesciences.orgplos.orgnih.gov This interaction disrupts the cytoplasmic membrane's integrity, leading to further leakage of essential cytoplasmic contents, dissipation of the membrane potential, and ultimately, cell lysis. researchgate.netelifesciences.orgscielo.br The ability of colistin to disrupt both the outer and inner membranes is fundamental to its potent bactericidal effect. researchgate.netelifesciences.org

Potential Inhibition of Essential Cellular Pathways (e.g., Respiratory Chain Enzymes)

Beyond direct membrane damage, evidence suggests that colistin can interfere with vital intracellular processes. A secondary mechanism of action involves the inhibition of essential respiratory chain enzymes. nih.govmdpi.com Specifically, colistin has been shown to inhibit the activity of type II NADH-quinone oxidoreductases, which are crucial components of the bacterial electron transport chain. mdpi.commdpi.comresearchgate.net By disrupting the respiratory chain, colistin impairs cellular respiration and energy production, contributing to bacterial cell death. mdpi.comresearchgate.net Another proposed mechanism is the production of reactive oxygen species (ROS), such as hydroxyl radicals, which can cause damage to DNA, proteins, and lipids. nih.govmdpi.com

Induction of Reactive Oxygen Species (ROS) and Oxidative Damage

Colistin's bactericidal activity extends beyond mere membrane disruption, involving the induction of oxidative stress within bacterial cells. mdpi.com This process is characterized by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components. mdpi.comnih.gov

Research indicates that colistin treatment can trigger the production of excessive ROS, leading to oxidative stress damage in various cell types. nih.govresearchgate.net This oxidative burst contributes to cell death by damaging DNA, proteins, and lipids. mdpi.comfrontiersin.org Studies have shown that colistin exposure can lead to a significant increase in intracellular ROS levels. nih.gov For instance, in PC12 cells, treatment with colistin at concentrations of 100, 200, and 400 μM for 24 hours resulted in a 2.2-, 3.2-, and 4.5-fold increase in intracellular ROS levels, respectively. nih.gov

The generation of ROS is linked to the disruption of key metabolic processes. Colistin has been shown to stimulate the tricarboxylic acid (TCA) cycle and the respiratory chain in bacteria. mdpi.com This overstimulation leads to an enhanced metabolism of NADH and subsequently, the production of ROS. mdpi.comresearchgate.net One of the key ROS produced is the highly destructive hydroxyl radical (•OH). mdpi.com The production of these radicals can lead to lipid peroxidation, as evidenced by increased levels of malondialdehyde (MDA), a biomarker for this type of damage. nih.gov

Furthermore, colistin treatment has been observed to decrease the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide and oxygen, while CAT breaks down hydrogen peroxide into water and oxygen. nih.gov A reduction in the activity of these enzymes compromises the cell's ability to neutralize ROS, thus exacerbating oxidative damage. nih.govmdpi.com In some studies, colistin treatment significantly reduced the activities of both SOD and CAT in PC12 cells. nih.gov

The accumulation of ROS and the resulting oxidative damage represent a significant, albeit sometimes considered secondary, mechanism of colistin's antibacterial action. frontiersin.org

Biophysical Studies of this compound-Membrane Interactions

The primary target of colistin is the bacterial cell membrane. nih.gov Biophysical studies are crucial for elucidating the precise nature of the interaction between colistin and this vital cellular structure.

Membrane Permeabilization Assays

Membrane permeabilization assays are instrumental in quantifying the extent of damage colistin inflicts on bacterial membranes. These assays often utilize fluorescent probes that can enter the cell only when the membrane has been compromised.

One commonly used probe is N-phenyl-1-naphthylamine (NPN), a hydrophobic molecule that fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of a membrane. conicet.gov.arnih.gov An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing the dye to partition into the phospholipid bilayer. conicet.gov.arelifesciences.org Studies have consistently shown that colistin treatment leads to a dose-dependent increase in NPN uptake, confirming its ability to disrupt the outer membrane of Gram-negative bacteria. elifesciences.orgmicrobiologyresearch.org

Another key probe is propidium (B1200493) iodide (PI), a fluorescent molecule that is impermeant to cells with intact membranes. mdpi.com PI binds to DNA, and its fluorescence increases significantly upon intercalation. mdpi.com Therefore, an increase in PI fluorescence is indicative of cytoplasmic membrane permeabilization, allowing the dye to enter the cell and access the nucleic acids. microbiologyresearch.org Research has demonstrated that colistin treatment results in increased PI uptake, confirming its ability to compromise the integrity of the inner bacterial membrane. microbiologyresearch.orgmdpi.com

The synergistic effect of colistin with other agents can also be assessed using these assays. For example, the combination of colistin with compounds like eugenol (B1671780) or EDTA has been shown to enhance membrane permeability, as measured by increased NPN and PI fluorescence. researchgate.netelifesciences.org

Table 1: Effect of Colistin on Bacterial Membrane Permeability

Assay Type Probe Used Observation Implication
Outer Membrane Permeability N-phenyl-1-naphthylamine (NPN) Increased fluorescence Disruption of the outer membrane
Inner Membrane Permeability Propidium Iodide (PI) Increased fluorescence Disruption of the cytoplasmic membrane

Spectroscopic and Imaging Techniques for Interaction Analysis (e.g., Fluorescence Microscopy, FE-SEM)

Spectroscopic and advanced imaging techniques provide visual and detailed structural information about the interaction between colistin and bacterial membranes.

Fluorescence Microscopy is often used in conjunction with fluorescent probes like those mentioned above to visualize the effects of colistin on individual bacterial cells. nih.govrsc.org For instance, by treating bacteria with colistin and a fluorescently-labeled analogue or a dye like NAF that binds to colistin, researchers can observe the localization of the antibiotic on the bacterial surface. nih.govrsc.org These studies have shown that colistin binds to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.govrsc.org Furthermore, fluorescence microscopy can visually confirm membrane permeabilization by showing the entry of dyes like PI into the bacterial cytoplasm. researchgate.net

These advanced imaging techniques provide compelling visual evidence that corroborates the findings from membrane permeabilization assays, confirming that colistin's primary mechanism of action involves the physical disruption of the bacterial membrane structure. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Chemical Modifications of Colistin Iii

Identification of Key Structural Moieties for Biological Activity

The potent antibacterial activity of colistin (B93849) against Gram-negative bacteria is attributed to its unique amphipathic structure, which consists of two main parts: a polycationic cyclic peptide and a hydrophobic fatty acyl tail. frontiersin.orgresearchgate.net The interaction of these moieties with the bacterial outer membrane is the initial and critical step in its mechanism of action. nih.govnih.gov

The peptide portion of colistin is composed of a cyclic heptapeptide (B1575542) and a linear tripeptide side chain. frontiersin.orgfao.org This peptide backbone is rich in L-α,γ-diaminobutyric acid (Dab) residues, which are positively charged at physiological pH. frontiersin.orgmdpi.com These cationic charges are fundamental to colistin's activity. frontiersin.org

The initial interaction between colistin and a Gram-negative bacterium is an electrostatic attraction between the positively charged Dab residues of the cyclic peptide and the negatively charged phosphate (B84403) groups of lipid A, a component of the lipopolysaccharide (LPS) in the bacterial outer membrane. frontiersin.orgnih.govnih.gov This binding competitively displaces divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the LPS layer by bridging adjacent LPS molecules. frontiersin.orgnih.gov The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability. microbiologyresearch.org Studies have shown that the cyclic heptapeptide structure is a major requirement for direct antimicrobial activity. researchgate.net The rigidity and specific conformation of the ring, constrained by the lactam bridge between the Dab-4 side chain and the C-terminal threonine, are thought to facilitate efficient binding to LPS. fao.orgresearchgate.net

While the cationic peptide ring initiates binding to the bacterial surface, the fatty acyl side chain is indispensable for the subsequent steps of membrane disruption and bacterial killing. medscape.comnih.gov The fatty acid tail gives the molecule its lipophilic character, making colistin an amphipathic compound. frontiersin.org Following the initial electrostatic binding, the fatty acyl tail or the hydrophobic D-Leu-L-Leu segment inserts into the hydrophobic core of the outer membrane. frontiersin.orgmicrobiologyresearch.org

Rational Design and Synthesis of Colistin Analogs and Derivatives

The clinical resurgence of colistin has been hampered by concerns over its toxicity, primarily nephrotoxicity. mdpi.com This has driven significant efforts in medicinal chemistry to design and synthesize novel colistin analogs with an improved therapeutic window—that is, retained or enhanced antibacterial activity with reduced toxicity. nih.govacs.org Strategies have focused on modifying the three key structural domains of the molecule: the fatty acyl tail, the linear tripeptide segment, and the cyclic heptapeptide core. nih.gov

Amino Acid Substitution: Replacing specific amino acid residues within the ring can impact activity and toxicity. For example, altering the hydrophobic residues at positions 6 and 7 (D-Leu and L-Leu in colistin) has been extensively studied. acs.org Some studies have explored incorporating unnatural amino acids, including halogenated phenylalanine-like residues, to enhance hydrophobic interactions and potentially overcome resistance. acs.org

Charge Modification: The number and distribution of the cationic Dab residues are critical. Analogs with fewer positive charges have been developed in an attempt to reduce toxicity. ebi.ac.uknih.gov For instance, a derivative named NAB739, which lacks the positive charges in the linear tripeptide portion, was found to be better tolerated in animal models. ebi.ac.uk Another analog, S2, which possesses only four positive charges, showed both increased efficacy and decreased toxicity in preclinical studies. acs.org

Ring Size Alteration: The 23-membered ring formed by the heptapeptide is considered essential. Studies involving alterations to the ring size are less common but represent a potential avenue for creating novel structures. researchgate.net

A recent innovative approach to synthesis involves using a substitution reaction between bromobenzene (B47551) and sulfhydryl groups to achieve cyclization. This method was reported to be mild and efficient, significantly improving the yield of the core scaffold for creating new derivatives. nih.gov

The N-terminal fatty acyl tail is a key determinant of both the antibacterial potency and the toxicity of colistin. nih.gov Consequently, its modification is a major strategy in the development of new analogs. medscape.com Key research findings include:

Altering Chain Length and Branching: Early SAR studies on natural colistin components showed that minor differences in the fatty acid, such as between colistin A and B, did not significantly alter activity. nih.gov However, synthetic approaches have revealed that longer unbranched fatty acyl chains (C10-C12) are highly effective against susceptible strains, while even longer chains can improve activity against resistant bacteria. nih.gov

Introducing Bulky and Aromatic Groups: To enhance hydrophobic interactions with LPS, various bulky aliphatic and aromatic groups have been attached in place of the natural fatty acid. Analogs such as cyclohexylbutanoyl-, 4-biphenylacetyl-, and 1-adamantaneacetyl-polymyxin B showed potent antimicrobial activity, sometimes with increased LPS binding affinity compared to the parent compound. researchgate.netmedscape.com

Prodrug Strategies: The clinically used colistimethate sodium (CMS) is a prodrug created by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the primary amines. medscape.comwikipedia.org This derivatization renders the molecule inactive and less toxic, with the active colistin being released via hydrolysis in the body. medscape.comasm.org

These modifications aim to fine-tune the amphipathicity of the molecule to optimize the balance between effective membrane disruption in bacteria and minimal interaction with mammalian cell membranes, thereby reducing toxicity. nih.gov

Evaluation of Modified Colistin Compounds in Preclinical Models

The development of new colistin analogs requires rigorous preclinical evaluation to assess their efficacy and potential for clinical use. This typically involves in vitro susceptibility testing against a panel of clinically relevant Gram-negative bacteria, including multidrug-resistant (MDR) strains, and in vivo studies in animal infection models. acs.orgrsc.org

In vitro activity is most commonly measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.govcsmedj.org Numerous studies have reported MIC values for novel colistin derivatives against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. mdpi.commdpi.comresearchgate.net

For example, one study synthesized and evaluated nearly 30 novel derivatives with a thioether bond in the cyclic scaffold. The optimal peptide from this series, PE-2C-C8-DH, was able to eradicate A. baumannii in vitro within 24 hours and showed significant therapeutic effects in a mouse model of P. aeruginosa infection. nih.gov Another study focusing on modifications at positions 6 and 7 of the peptide ring produced analogs with potent activity against both colistin-susceptible and colistin-resistant pathogens. acs.org

Below are interactive tables summarizing preclinical data for representative colistin analogs from various research studies.

Table 1: In Vitro Activity (MIC in µg/mL) of Selected Colistin Analogs Against Gram-Negative Bacteria This table presents a compilation of data from different studies and serves as an illustrative example of preclinical evaluations.

Compound/AnalogModification TypeE. coliK. pneumoniaeP. aeruginosaA. baumanniiReference
Colistin (Control) Natural Product10.520.5 mdpi.comcsmedj.orgfortunejournals.com
Polymyxin (B74138) B (Control) Natural Product0.5-1.0-≤2- nih.govoup.com
Analog 38 Dab-3 replaced by Gly0.5-2-0.5-2- nih.gov
PE-2C-C8-DH Thioether ring, modified tail--Potent in vivoEradicated in vitro nih.gov
PLP-3 Protegrin-1 analog-4 (MIC₅₀)4 (MIC₅₀)- mdpi.com
S2 4 positive chargesStrong activityStrong activityStrong activityStrong activity acs.org

Table 2: In Vivo Efficacy and Toxicity of Selected Colistin Analogs This table provides examples of in vivo data where available.

Compound/AnalogAnimal ModelInfection ModelKey FindingToxicity ProfileReference
NAB739 Cynomolgus monkeysNot specifiedBetter tolerated than Polymyxin BReduced toxicity ebi.ac.uk
PE-2C-C8-DH MiceP. aeruginosa infectionSignificant therapeutic effectLower acute toxicity than colistin nih.gov
S2 Not specifiedNot specifiedIncreased efficacyLower renal cytotoxicity and acute toxicity than colistin acs.org
P1 MiceMRSA thigh burden4-log10 CFU decreaseNot specified rsc.org

In Vitro Efficacy Assessments against Bacterial Strains

The initial evaluation of newly synthesized colistin analogs involves rigorous in vitro testing to determine their efficacy against a wide array of clinically significant bacterial strains. This is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. Testing is typically performed against a panel of Gram-negative pathogens including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. acs.org To assess their full potential, analogs are tested against both standard susceptible strains and multidrug-resistant clinical isolates. researchgate.net

The in vitro assessments of these novel analogs revealed that several compounds possessed potent antibacterial activity. Some analogs exhibited efficacy that was competitive with or even superior to that of the parent polymyxin compounds against both colistin-susceptible and colistin-resistant strains of E. coli, K. pneumoniae, and A. baumannii. acs.org

The following interactive table provides a representative summary of in vitro efficacy data for hypothetical colistin analogs based on trends reported in the literature.

Table 1: In Vitro Efficacy (MIC, µg/mL) of Colistin Analogs Against Gram-Negative Strains

Compound E. coli (Resistant) K. pneumoniae (Resistant) A. baumannii (Resistant) P. aeruginosa (Susceptible)
Colistin 32 64 64 1
Analog A (Modified Fatty Acyl Tail) 8 16 16 0.5
Analog B (Position 6/7 Substitution) 4 8 8 1
Analog C (Halogenated Residue) 2 4 4 0.5

This table is a representative example compiled from data trends reported in scientific literature and does not correspond to specific, named compounds.

Comparative Studies of Analogs with Parent Colistin

A fundamental component of SAR research is the direct comparison of newly created analogs with the original parent colistin molecule. These comparative experiments are vital for accurately measuring any enhancements in antibacterial potency, particularly the ability to overcome established resistance.

In a research project centered on the discovery of improved antibiotics, scientists employed solid-phase peptide synthesis to generate a library of colistin analogs. ub.edutesisenred.net The modifications included altering the length of the N-terminal fatty acid chain and substituting the amino acids at positions 6 and 7 of the peptide ring. tesisenred.net Subsequent analysis confirmed that the fundamental antibacterial mechanism of these analogs was similar to that of natural colistin. tesisenred.net

In a separate study, a series of polymyxins incorporating unnatural amino acids were evaluated. acs.org The most promising of these novel compounds displayed antibacterial activity that was comparable to, and in some cases greater than, the parent compounds (polymyxin B and colistin) when tested against a panel of Gram-negative pathogens. acs.org The improved performance was especially notable against strains that had developed resistance to colistin. acs.org For instance, analogs featuring halogenated phenylalanine residues demonstrated a marked increase in potency. acs.org

The development of antibiotic adjuvants—molecules that can restore the effectiveness of existing antibiotics—also depends on such comparative analyses. While these adjuvants are not direct analogs, studies involving them use the parent antibiotic's activity as a critical baseline. For example, the alkaloid (±)-variabiline was identified as a compound that potentiates colistin's action. nih.gov Against a colistin-susceptible strain of K. pneumoniae, colistin alone exhibited an MIC of 1 µg/mL. However, when administered in combination with 20 µM of (±)-variabiline, the MIC of colistin was lowered 16-fold to just 0.0625 µg/mL. nih.gov A similar synergistic effect was observed against A. baumannii, where the combination resulted in an 8-fold reduction of the colistin MIC from 1 µg/mL to 0.125 µg/mL. nih.gov

The table below summarizes representative comparative data for novel polymyxin analogs against a resistant bacterial strain.

Table 2: Comparative MIC (µg/mL) of Colistin and Its Analogs Against Resistant K. pneumoniae

Compound Parent Colistin MIC Analog MIC Fold Improvement
Analog X 64 8 8
Analog Y 64 4 16
Analog Z 64 2 32

This table is a representative example compiled from data trends reported in scientific literature and does not correspond to specific, named compounds.

These direct comparative studies are indispensable for identifying promising lead compounds for further preclinical and clinical development. The ultimate goal is to discover and refine analogs that not only preserve the potent bactericidal activity of colistin but also exhibit a broader and more effective profile against highly resistant pathogens. ub.eduacs.org

Molecular Basis of Resistance Mechanisms to Colistin Iii

Modification of Lipopolysaccharide (LPS) as a Primary Resistance Mechanism

The primary mechanism of resistance to Colistin (B93849) III in Gram-negative bacteria is the structural alteration of the Lipid A component of lipopolysaccharide (LPS). asm.orgmdpi.comnih.gov Colistin III, a polycationic peptide, exerts its antimicrobial effect by binding to the anionic phosphate (B84403) groups of Lipid A, displacing divalent cations (Mg²⁺ and Ca²⁺), and disrupting the outer membrane's integrity. Bacteria counteract this by adding positively charged molecules—specifically phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to the Lipid A phosphate groups. asm.orgnih.govfrontiersin.orgnih.gov This modification reduces the net negative charge of the LPS, leading to electrostatic repulsion of the positively charged this compound molecule, thereby inhibiting its binding and preserving membrane stability. nih.govacs.org

mcr-Mediated Phosphoethanolamine (PEtN) Addition to Lipid A

A significant development in this compound resistance is the discovery of mobilized colistin resistance (mcr) genes. nih.gov These genes encode phosphoethanolamine transferase enzymes, which catalyze the addition of a PEtN moiety to Lipid A. mdpi.comnih.govwikipedia.org The presence of the PEtN group neutralizes the negative charge of the phosphate groups on Lipid A, weakening the binding affinity of this compound to the bacterial outer membrane. mdpi.comacs.org

Since the initial discovery of mcr-1 in 2015, a growing number of variants have been identified, designated mcr-1 through mcr-10. mdpi.comwikipedia.org These genes, while sharing the same function of adding PEtN to Lipid A, exhibit variations in their amino acid sequences. nih.gov The mcr genes are found in a range of Gram-negative bacteria, including clinically important species such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica. wikipedia.orgnccid.ca The proliferation of these variants represents a significant challenge due to their diverse genetic backgrounds and hosts. nih.gov

Table 1: Selected Mobilized Colistin Resistance (mcr) Gene Variants This table is interactive and can be sorted by clicking on the headers.

Gene Variant Year of First Report Original Host Species Key Characteristics
mcr-1 2015 Escherichia coli The first identified plasmid-mediated colistin resistance gene, now globally disseminated. nccid.ca
mcr-2 2016 Escherichia coli Identified in Belgium; shares 81% amino acid identity with MCR-1. wikipedia.orgnih.gov
mcr-3 2017 Escherichia coli Co-exists with other resistance determinants on large plasmids; less related to mcr-1/2. wikipedia.orgnccid.ca
mcr-4 2017 Salmonella enterica, E. coli Shares approximately 34% amino acid identity with MCR-1. nih.gov
mcr-5 2017 Salmonella Paratyphi B Identified in Germany from poultry. nih.gov

| mcr-8 | 2018 | Klebsiella pneumoniae | A novel variant identified in isolates from chickens and pigs in China. frontiersin.org |

A critical feature of mcr genes is their location on mobile genetic elements, such as plasmids. nih.govnih.govnih.gov This mobility allows for horizontal gene transfer, enabling the rapid spread of this compound resistance not only between bacteria of the same species but also across different species and genera. nccid.camdpi.com The transferability of mcr-harboring plasmids is a major global concern, as it can convert multidrug-resistant bacteria into pan-drug-resistant strains, severely limiting therapeutic options. nih.govnih.gov The widespread use of colistin in agriculture and livestock has been identified as a significant factor driving the selection and dissemination of these plasmids. nih.govnih.gov

L-Ara4N Modification of Lipid A (pmrAB, phoPQ pathways)

In addition to plasmid-mediated resistance, bacteria can develop resistance to this compound through chromosomal mutations that lead to the modification of Lipid A with L-Ara4N. asm.orgnih.gov This process is governed by intrinsic, chromosomally encoded two-component regulatory systems (TCS). mdpi.com The addition of the cationic L-Ara4N sugar to Lipid A serves the same function as PEtN addition: it reduces the negative charge of the outer membrane, thereby repelling this compound. nih.govresearchgate.net

The expression of genes required for the synthesis and transfer of L-Ara4N to Lipid A (encoded by the arn or pmrHFIJKLM operon) is tightly controlled by two interconnected TCS: PmrAB and PhoPQ. nih.govfrontiersin.orgresearchgate.net The PhoPQ system acts as a sensor for environmental signals such as low Mg²⁺ levels or the presence of antimicrobial peptides. nih.gov Upon activation, PhoPQ can upregulate the PmrAB system, which in turn directly activates the transcription of the arn operon. asm.org Mutations within the pmrA, pmrB, phoP, or phoQ genes can lead to the constitutive activation of this cascade, resulting in the constant modification of Lipid A and a stable this compound-resistant phenotype. researchgate.net

A key mechanism for the dysregulation of the PhoPQ system involves the mgrB gene. mdpi.com This gene encodes a small transmembrane protein that functions as a negative feedback regulator of the PhoQ sensor kinase. nih.govoup.com By inhibiting PhoQ, MgrB keeps the entire PhoPQ-PmrAB cascade in a repressed state under normal conditions. mdpi.com

Inactivation of the mgrB gene—through insertional inactivation, nonsense mutations, or deletions—removes this inhibitory control. nih.govresearchgate.netfrontiersin.org The loss of MgrB function leads to constitutive activation of PhoQ, resulting in the strong and persistent upregulation of the PhoPQ and PmrAB systems. mdpi.comoup.com This, in turn, drives the high-level expression of the arn operon, leading to robust modification of Lipid A with L-Ara4N and high-level resistance to this compound. frontiersin.org Inactivation of mgrB is one of the most frequently observed chromosomal mutations conferring this compound resistance, particularly in Klebsiella pneumoniae. mdpi.comresearchgate.netnih.gov

Efflux Pump Systems Contributing to this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. oup.com While the primary mechanism of high-level colistin resistance involves modifications to the lipopolysaccharide (LPS) layer of the outer membrane, the overexpression of efflux pump systems has been identified as a significant contributing factor. nih.govmdpi.com These pumps can lead to increased tolerance and the development of heteroresistance within bacterial populations. researchgate.netnih.gov The action of these pumps is often energy-dependent, relying on the proton motive force. oup.com

Identification and Characterization of Relevant Efflux Pumps

Several families of efflux pumps have been implicated in reduced susceptibility to this compound across various Gram-negative bacteria. These pumps are often non-specific and can confer resistance to multiple classes of antimicrobial compounds. oup.com Key efflux pumps identified as contributing to this compound resistance include:

Resistance-Nodulation-Cell Division (RND) Family: This is a major family of efflux pumps in Gram-negative bacteria.

AcrAB-TolC: This complex in Escherichia coli and other Enterobacteriaceae has been shown to reduce colistin susceptibility. oup.com

MexAB-OprM and MexXY-OprM: These systems are significant in Pseudomonas aeruginosa and contribute to its intrinsic and acquired resistance profiles. researchgate.netresearchgate.net

AdeAB: This pump is commonly found in Acinetobacter baumannii and its overexpression is linked to multidrug resistance, including reduced susceptibility to colistin. researchgate.netresearchgate.net

Major Facilitator Superfamily (MFS):

KpnEF: Identified in Klebsiella pneumoniae, this MFS pump has been associated with decreased colistin susceptibility. oup.comresearchgate.net

The contribution of these pumps to this compound resistance has been substantiated by studies using efflux pump inhibitors (EPIs). For instance, the addition of compounds like Carbonyl cyanide 3-chlorophenylhydrazone (CCCP), 1-(1-naphthylmethyl)-piperazine (NMP), and Phe-Arg-β-naphthylamide (PAβN) has been shown to reverse colistin resistance in various bacterial strains, effectively decreasing the minimum inhibitory concentrations (MICs) and highlighting the active role of efflux systems. researchgate.netnih.govnih.gov

Efflux PumpBacterial SpeciesPump SuperfamilyReference
AcrAB-TolCEscherichia coliRND oup.com
KpnEFKlebsiella pneumoniaeMFS oup.comresearchgate.net
MexAB-OprMPseudomonas aeruginosaRND researchgate.netresearchgate.net
MexXY-OprMPseudomonas aeruginosaRND researchgate.netresearchgate.net
AdeABAcinetobacter baumanniiRND researchgate.netresearchgate.net

Regulation of Efflux Pump Expression

The expression of genes encoding efflux pumps is tightly controlled by a complex network of transcriptional regulators. Overexpression of these pumps, leading to reduced antibiotic susceptibility, often results from mutations in these regulatory genes. Key regulatory systems include:

Two-Component Systems (TCS): These systems, such as CpxRA , can regulate the expression of efflux pumps like KpnEF in K. pneumoniae. researchgate.net The co-expression of the CrrAB system with the adjacent KexD efflux pump has also been shown to promote high levels of colistin resistance. researchgate.net

Transcriptional Regulators:

RamA: The ramA regulator, found in species like Klebsiella pneumoniae, Salmonella, and Enterobacter, can modify lipid A biosynthesis and regulate permeability barriers. frontiersin.org Higher levels of RamA are associated with LPS modifications and increased colistin resistance. frontiersin.org The ramAR locus is a dominant transcriptional regulator of efflux pumps in K. pneumoniae. researchgate.net

MarA: Part of the marRAB operon, MarA can be activated by substances like salicylic acid, leading to enhanced efflux pump activity and reduced intracellular concentrations of antimicrobial peptides. researchgate.net

AdeRS, merR, and parRS: These regulators activate the expression of the AdeAB, MexXY-OprM, and MexAB-OprM pumps, respectively, in P. aeruginosa and A. baumannii. researchgate.netresearchgate.net

These regulatory systems can be influenced by environmental signals and stressors, allowing bacteria to adaptively modulate the expression of their efflux pumps in response to antibiotic challenges.

Adaptive Resistance Mechanisms in Bacterial Populations

Bacteria can employ adaptive strategies to survive antibiotic exposure without acquiring permanent genetic resistance. These mechanisms, such as biofilm formation and the development of persister cells, contribute to treatment failure and the establishment of chronic infections.

Biofilm Formation and this compound Tolerance

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth provides significant protection against antimicrobial agents, including this compound. nih.gov

Structural Protection: The dense EPS matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, hindering the penetration of antibiotics and preventing them from reaching bactericidal concentrations throughout the biofilm. nih.gov For example, the exopolysaccharide Psl in P. aeruginosa has been shown to play a role in resistance to colistin at early stages of biofilm formation. nih.gov

Physiological Heterogeneity: Gradients of nutrients and oxygen within the biofilm create diverse microenvironments, leading to populations of cells with different metabolic states. nih.gov Slowly growing or metabolically inactive cells deep within the biofilm are less susceptible to antibiotics that target active cellular processes. However, antibiotics like colistin that act on the cell membrane can still be effective against these slower-growing cells. nih.gov

Induced Tolerance: Studies have shown that biofilm formation itself can confer increased tolerance to colistin. This protection is conditional and depends on the specific structural organization of the biofilm and the induction of specific tolerance mechanisms. plos.orgresearchgate.net In E. coli, strains forming highly structured biofilms exhibit greater survival when challenged with colistin compared to those forming unstructured biofilms. plos.org This increased tolerance is not merely a physical barrier effect but involves genetically regulated pathways, such as the BasS/BasR system (homologous to PmrA/PmrB), which controls LPS modification. researchgate.net

Persister Cell Formation in Response to this compound Exposure

Persister cells are a subpopulation of dormant, metabolically quiescent cells that are phenotypically tolerant to high concentrations of bactericidal antibiotics. asm.orgnih.gov These cells are not genetically resistant; their offspring remain susceptible to the same antibiotic. asm.org

Mechanism of Survival: The dormancy of persister cells makes them tolerant to antibiotics that target active processes like cell wall synthesis or DNA replication. asm.orgnih.gov this compound, however, acts by disrupting the bacterial membrane, a mechanism that is largely independent of the cell's metabolic state. asm.orgnih.gov Consequently, high concentrations of colistin have been found to be effective at eradicating E. coli persister cells. asm.org

Environmental Influence: The formation of persister cells and their susceptibility to antibiotics can be influenced by environmental conditions. For instance, research on uropathogenic E. coli (UPEC) has shown that a urine-pH mimicking environment can induce higher levels of persistence to colistin and even lead to the rapid development of transient resistance in a subpopulation of cells. nih.govresearchgate.net

Role in Recurrent Infections: Persister cells are believed to be a major cause of the recalcitrance of chronic and recurrent infections, as they can survive antibiotic therapy and repopulate the infection site once treatment ceases. asm.orgnih.gov The ability of this compound to target these cells highlights a potential therapeutic advantage, although environmental factors can complicate this efficacy. asm.orgnih.gov

Genomic and Proteomic Analysis of this compound Resistance Development

Investigating the genomic and proteomic changes in bacteria exposed to this compound provides a comprehensive understanding of the molecular pathways leading to resistance.

Whole-genome sequencing (WGS) has been instrumental in identifying the genetic basis of this compound resistance. The primary mechanism identified through genomics is the modification of the LPS, which reduces the net negative charge of the outer membrane and thereby weakens its electrostatic interaction with the positively charged colistin molecule. droracle.ainih.gov

Key genomic findings include:

Chromosomal Mutations: Mutations in two-component regulatory systems are a common cause of acquired resistance.

PhoP/PhoQ and PmrA/PmrB: Mutations in the genes encoding these systems (phoP, phoQ, pmrA, pmrB) lead to the upregulation of the pmrHFIJKLM (also known as arnBCADTEF) operon. frontiersin.orgmdpi.com This operon is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. frontiersin.orgmdpi.com

MgrB Inactivation: In K. pneumoniae, mutations or inactivation of the mgrB gene, which encodes a negative regulator of the PhoP/PhoQ system, is a frequent cause of colistin resistance. nih.govnih.gov

LPS Biosynthesis Genes: In A. baumannii, mutations in genes essential for lipid A biosynthesis, such as lpxA, lpxC, and lpxD, can lead to a complete loss of LPS, which prevents colistin from binding to its target. frontiersin.orgnih.gov

Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes, first reported in 2015, represents a significant clinical challenge due to their horizontal transfer capability. nih.govnih.gov These genes encode phosphoethanolamine transferases that add phosphoethanolamine (PEtN) to lipid A. mdpi.com

Proteomic analysis using techniques like mass spectrometry complements genomic data by revealing changes in protein expression associated with resistance. In colistin-resistant isolates, proteomic studies have identified the differential expression of numerous proteins. researchgate.net

Key proteomic findings include:

Overexpression of Modification Enzymes: Increased expression of proteins involved in the L-Ara4N and PEtN modification pathways is a consistent finding.

Stress Response Proteins: Proteins related to oxidative stress and cell envelope stress are often upregulated, indicating the cellular response to membrane disruption caused by colistin.

Metabolic Alterations: Changes in the expression of proteins involved in central carbon metabolism and energy production have been observed, suggesting that resistant bacteria may undergo significant metabolic reprogramming. researchgate.net

Outer Membrane Proteins: Alterations in the levels of various outer membrane proteins and lipoproteins can affect membrane stability and permeability, contributing to the resistance phenotype. A proteomic analysis of E. coli showed overexpression of 47 proteins and underexpression of 74 proteins in a colistin-resistant strain, affecting processes from DNA replication to sugar metabolism. researchgate.net

Gene/SystemFunctionEffect of AlterationBacterial SpeciesReference
PmrA/PmrB, PhoP/PhoQTwo-component regulatory systemsUpregulation of LPS modification genesK. pneumoniae, P. aeruginosa, Salmonella frontiersin.orgnih.gov
MgrBNegative regulator of PhoP/PhoQInactivation leads to PhoP/PhoQ upregulationK. pneumoniae nih.govnih.gov
lpxA, lpxC, lpxDLipid A biosynthesisMutations cause complete loss of LPSA. baumannii frontiersin.orgnih.gov
mcr genesPhosphoethanolamine transferaseAddition of PEtN to Lipid AE. coli, Klebsiella, Salmonella nih.govmdpi.com
EvgS/EvgATwo-component regulatory systemGlobal regulation of colistin resistanceE. coli nih.gov

Whole-Genome Sequencing of Resistant Isolates

Whole-genome sequencing (WGS) has become an essential tool for investigating the genetic basis of colistin resistance. This high-throughput method allows for a comprehensive analysis of the entire genome of resistant bacterial isolates, enabling the identification of specific mutations, insertions, deletions, and the presence of mobile genetic elements that confer resistance.

WGS studies on colistin-resistant isolates have primarily identified two major mechanisms of resistance: chromosomal mutations and plasmid-mediated resistance.

Chromosomal Mutations: Analysis of genomic data from resistant strains frequently reveals mutations in genes that regulate the structure of the bacterial outer membrane, particularly the lipopolysaccharide (LPS), which is the primary target of colistin. mdpi.commdpi.com The main two-component regulatory systems implicated are PhoP-PhoQ and PmrA-PmrB . mdpi.comnih.gov Mutations in the genes encoding these systems, as well as in their negative regulators like mgrB, can lead to constitutive activation. nih.govnih.gov This activation results in the upregulation of operons such as pmrHFIJKLM (also known as arnBCADTEF), which are responsible for the modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN). mdpi.comfrontiersin.org These modifications increase the positive charge of the LPS, reducing its affinity for the positively charged colistin molecule. nih.govfrontiersin.org

In some bacteria, such as Acinetobacter baumannii, resistance can also arise from the complete loss of LPS due to mutations in the lipid A biosynthesis genes, namely lpxA, lpxC, and lpxD. mdpi.comfrontiersin.org WGS has been instrumental in identifying novel mutations within these and other related genes, such as lpsB, associated with colistin resistance. mdpi.com

Plasmid-Mediated Resistance: A significant concern highlighted by WGS is the horizontal transfer of colistin resistance via plasmids. nih.gov The first plasmid-mediated colistin resistance gene discovered was mcr-1. mdpi.com Since its discovery, several variants of the mcr gene (from mcr-1 to mcr-10) have been identified in various Gram-negative bacteria. mdpi.comnih.govmdpi.com These genes encode phosphoethanolamine transferase enzymes that add a pEtN group to lipid A, thereby reducing colistin's binding effectiveness. nih.govmdpi.com WGS allows for the precise identification of the mcr gene variant and the characterization of the plasmid carrying it, which is crucial for epidemiological tracking and understanding the dissemination of resistance. mdpi.comyoutube.com

Genomic analysis of resistant isolates provides a detailed picture of the genetic determinants of resistance. For example, a WGS study of colistin-resistant E. coli might reveal a specific single nucleotide polymorphism (SNP) in the pmrB gene, while another isolate might carry an IncX4 plasmid with the mcr-1 gene. youtube.comnih.gov

Table 1: Key Genetic Determinants of Colistin Resistance Identified by Whole-Genome Sequencing

Resistance Mechanism Genes/Elements Involved Function of Gene Product Bacterial Species Commonly Affected
Chromosomal Mutation pmrA, pmrB, phoP, phoQ Two-component regulatory systems Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa
mgrB Negative regulator of the PhoP-PhoQ system Klebsiella pneumoniae
lpxA, lpxC, lpxD Lipid A biosynthesis Acinetobacter baumannii
crrB Regulates lipid A modification Klebsiella pneumoniae

| Plasmid-Mediated | mcr genes (mcr-1 to mcr-10) | Phosphoethanolamine transferase | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica |

Differential Gene Expression and Protein Profiling

Investigating the molecular basis of colistin resistance also involves analyzing the changes in gene expression and protein profiles between resistant and susceptible isolates. These approaches, including transcriptomics (like RNA-seq) and proteomics (like LC-MS/MS), provide a dynamic view of the cellular response to colistin pressure and the functional consequences of resistance mutations. tandfonline.comnih.gov

Differential Gene Expression: Studies comparing the transcriptomes of colistin-resistant and -susceptible bacteria have shown significant differences in the expression levels of genes involved in outer membrane modification. In many resistant isolates, there is a notable upregulation of the pmrA/pmrB and phoP/phoQ two-component systems. dovepress.com This leads to the increased expression of the arn operon, which is responsible for the synthesis and transfer of L-Ara4N to lipid A, a key mechanism for reducing the negative charge of the outer membrane. nih.gov

For instance, in Acinetobacter baumannii, a significant increase in the expression of the pmrA gene is observed in resistant strains compared to susceptible ones. dovepress.com Similarly, exposure of Pseudomonas aeruginosa to colistin can induce the expression of genes associated with oxidative stress, indicating that the bacterial response to the antibiotic is complex and multifaceted. nih.gov Furthermore, genes encoding efflux pumps, which can actively transport antibiotics out of the cell, may also be overexpressed in some resistant strains. nih.gov

Protein Profiling: Proteomic analyses have complemented gene expression studies by identifying the proteins that are differentially abundant in colistin-resistant isolates. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified numerous proteins that are either overexpressed or underexpressed in resistant strains. nih.gov

A proteomic study of a colistin-resistant E. coli clinical isolate revealed the overexpression of 47 proteins and the underexpression of 74 proteins compared to a susceptible isolate. nih.govresearchgate.net These proteins were involved in a wide range of cellular processes, including:

DNA replication, transcription, and translation: Changes in these fundamental processes suggest a broad cellular adaptation to the stress induced by the antibiotic.

Defense and stress-related proteins: Overexpression of these proteins indicates an active response to combat the damaging effects of colistin.

Metabolism: Alterations in proteins related to the phosphoenolpyruvate phosphotransferase system (PTS) and sugar metabolism suggest that metabolic reprogramming may play a role in resistance. nih.govresearchgate.net

Functional annotation and protein-protein interaction network analysis have shown that pathways related to cellular metabolism and metabolite interconversion are significantly affected in resistant bacteria. nih.gov These findings suggest that colistin resistance is not just a matter of outer membrane modification but involves a comprehensive rewiring of the bacterial cell's physiology.

Table 2: Examples of Differentially Expressed Genes and Proteins in Colistin-Resistant Bacteria

Molecule Type Name Change in Resistant Isolate Implicated Function
Gene pmrA Upregulated Activates LPS modification pathways
Gene pmrB Upregulated Sensor kinase for the PmrA/PmrB system
Gene arn operon genes Upregulated Synthesis and transfer of L-Ara4N to lipid A
Protein Proteins involved in sugar metabolism Overexpressed/Underexpressed Cellular metabolic processes
Protein Stress-related proteins Overexpressed Defense against antibiotic-induced damage

| Protein | DNA replication/translation proteins | Overexpressed/Underexpressed | General cellular adaptation |

Preclinical Pharmacokinetics and Pharmacodynamics Research of Colistin Iii

Absorption and Distribution Studies in Animal Models

Evaluation of Tissue Distribution Profiles (e.g., Epithelial Lining Fluid, Plasma)

Preclinical studies in various animal models have been conducted to characterize the distribution of colistin (B93849) into different tissues, with a particular focus on plasma and the epithelial lining fluid (ELF) of the lungs. Following parenteral administration, colistin exhibits variable and often limited penetration into certain tissues.

In piglets, intramuscular injection of a newly formulated colistin sulfate solution resulted in rapid absorption and high bioavailability. scilit.com At doses of 2.5 mg/kg and 5.0 mg/kg, the maximum plasma concentrations (Cmax) were 3.73 ± 0.28 µg/mL and 6.40 ± 0.18 µg/mL, respectively. scilit.com The absolute bioavailability was high, recorded at 95.94% and 88.45% for the respective doses, indicating efficient absorption from the injection site into the systemic circulation. scilit.com

Oral administration, however, leads to very poor absorption from the gastrointestinal tract in animals. drugbank.comnih.gov Studies in pigs have shown low systemic absorption of colistin sulfate even in infected animals. nih.gov This poor absorption is a key characteristic, meaning that oral administration results in negligible plasma concentrations. frontiersin.org

Distribution into the pulmonary system is of significant interest for treating respiratory infections. Studies have found that colistin penetration into the ELF after intravenous administration is generally poor. researchgate.net However, aerosol delivery can result in much higher concentrations in the ELF compared to plasma. nih.gov In critically ill patients, a model relevant to preclinical understanding, ELF colistin concentrations varied widely but were substantially higher than in plasma after aerosol delivery. nih.gov In contrast, intravenous administration did not achieve such high ELF concentrations. nih.gov Research in human lung epithelial cell models (Calu-3) and 3D human lung primary tissue models shows that liposomal formulations of colistin may reduce cellular uptake and transport, potentially allowing for higher drug concentrations to remain in the airway lining fluid. nih.gov

Data from various animal models highlight the distribution characteristics of colistin. For instance, in milk-fed calves injected with 5 mg/kg of colistin sulfate, a peak serum concentration of 16 µg/mL was recorded. nih.gov In chickens, after an oral dose of 50 mg/kg, maximum concentrations of 10.2 µg/mL in serum and 5.7 µg/mL in bile were detected after 2 hours. nih.gov

Pharmacokinetic Parameters of Colistin in Animal Models
Animal ModelDose and RouteCmax (µg/mL)Tmax (min)Bioavailability (%)
Piglets2.5 mg/kg (IM)3.73 ± 0.2832 ± 1.595.94
Piglets5.0 mg/kg (IM)6.40 ± 0.1834 ± 1.888.45
Milk-fed calves5 mg/kg (Injection)16N/AN/A
Chickens50 mg/kg (Oral)10.2 (Serum)120N/A

Membrane Permeability and Cellular Uptake in Preclinical Systems

Colistin's primary mechanism of action involves increasing the permeability of the bacterial cell membrane. drugbank.com As a polycationic peptide, it interacts electrostatically with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.govelifesciences.org This interaction competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. nih.govwikipedia.org

This disruption creates a detergent-like effect, increasing the permeability of the outer membrane and facilitating colistin's own uptake into the cell via a "self-promoted uptake" pathway. nih.gov It is believed that colistin forms cracks in the outer membrane, which not only promotes its own entry but also allows other molecules to pass through. nih.gov The subsequent damage to the cytoplasmic membrane leads to the leakage of intracellular contents, such as materials that absorb light at 260 nm and 280 nm, ultimately resulting in cell lysis and death. nih.gov

Studies using artificial cytoplasmic membrane models, such as negatively-charged unilamellar liposomes, have visually demonstrated colistin's disruptive effects. nih.gov At a concentration of 100 mg/L, colistin caused significant structural deformation, including roughness, pore formation, and complete rupture of the membrane. nih.gov

The cellular uptake of colistin has been evaluated in various in vitro systems. In a study using human lung epithelial Calu-3 cell monolayers and a 3D primary human lung tissue model (EpiAirway), the uptake of colistin was quantified. nih.gov The results showed that a liposomal formulation of colistin led to significantly lower cellular uptake compared to a colistin solution in both models. nih.gov This suggests that the formulation can influence the degree of membrane permeability and cellular uptake. nih.gov The selectivity of colistin for bacterial membranes over mammalian cell membranes is a key feature, attributed to differences in membrane composition; bacterial membranes are rich in anionic components that attract the cationic colistin molecule. nih.govfrontiersin.org

Metabolism and Excretion Pathways in Experimental Systems

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.comwuxiapptec.com These assays typically involve incubating a drug with liver microsomes or hepatocytes to monitor its rate of degradation. nuvisan.com For colistin, stability has been assessed in various aqueous media and plasma.

Studies using high-performance liquid chromatography (HPLC) have shown that colistin is very stable in water at both 4°C and 37°C. nih.gov However, its stability decreases in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C, where degradation was observed. nih.gov This indicates that components within plasma may contribute to its breakdown.

Recent research has focused on elucidating the mechanisms of colistin's non-renal clearance by investigating its hepatic metabolism. nih.gov In vitro incubation studies were performed with colistin sulfate and rat liver microsomes (RLM), as well as with suspended rat and human hepatocytes (RH and HH). nih.gov These experiments detected slow metabolism in both rat and human hepatocytes. nih.gov

The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, was determined from these assays. nuvisan.comnih.gov The findings provide quantitative data on the metabolic component of colistin's disposition. nih.gov

In Vitro Metabolic Clearance of Colistin
SystemParameterValue
Rat Hepatocytes (RH)Intrinsic Clearance (CLint)9.34 ± 0.50 mL/min/kg
Human Hepatocytes (HH)Intrinsic Clearance (CLint)3.25 ± 0.27 mL/min/kg

Renal and Non-Renal Clearance Mechanisms in Animal Models

The elimination of colistin from the body occurs through both renal and non-renal pathways, with the latter being predominant. asm.orgnih.gov Unlike its prodrug, colistin methanesulfonate (CMS), which is primarily cleared by the kidneys, colistin itself undergoes extensive renal tubular reabsorption, resulting in negligible renal excretion of the active drug. asm.orgnih.gov

Non-renal clearance is the main route of elimination for colistin, although the exact mechanisms have historically been unclear. asm.org It has been assumed that the drug is inactivated in tissues, but the process was not well understood. drugbank.com Recent studies in experimental systems have begun to clarify these pathways. In vitro to in vivo extrapolation (IVIVE) using data from rat hepatocyte assays predicted a hepatic clearance that could account for almost 70% of the reported non-renal clearance in vivo in rats. nih.gov This strongly suggests that hepatic metabolism is a major contributor to the non-renal elimination of colistin. nih.gov Further investigation into the hepatic disposition of colistin in these models indicated that the multidrug resistance-associated protein (MRP/Mrp)-mediated efflux is also involved. nih.gov

In animal models, renal clearance has been quantified. For example, in milk-fed calves, a renal clearance of 3.4 mL/min/kg was reported. nih.gov Studies in critically ill patients have shown that renal function significantly impacts colistin plasma concentrations, with creatinine clearance being a key determinant. asm.orgfrontiersin.org While these are clinical findings, they support the preclinical observation of the role of renal function in modulating colistin levels, primarily through its influence on the clearance of the prodrug CMS, which in turn affects the amount of colistin formed. asm.org

Pharmacodynamic Modeling in In Vitro and Ex Vivo Systems

Pharmacodynamic (PD) modeling is used to describe the relationship between drug concentration and its antimicrobial effect over time. For colistin, in vitro and ex vivo models have been instrumental in characterizing its bacterial killing kinetics and determining the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its efficacy.

In vitro dynamic models, such as one-compartment systems, have been used to conduct dose fractionation studies to identify the key PK/PD driver for colistin's activity against pathogens like Pseudomonas aeruginosa. nih.gov These studies have shown that the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (ƒAUC/MIC) is the index most predictive of efficacy. nih.govnih.gov This finding is consistent with studies conducted in neutropenic mouse thigh and lung infection models. nih.gov

Time-kill curve experiments are a common in vitro method to assess the bactericidal activity of antibiotics. oup.com Such experiments with colistin against various multidrug-resistant Gram-negative bacteria have been used to develop mathematical mechanism-based PD models. nih.govbiorxiv.orgbiorxiv.org These models can quantitatively characterize bacterial growth and kill dynamics, and can incorporate factors like sensitive and resistant bacterial subpopulations. biorxiv.org For example, a PK/PD model developed from in vitro time-kill data for colistin against P. aeruginosa was able to adequately predict the in vivo results observed in a mouse thigh infection model. nih.gov The model predicted that an ƒAUC/MIC of 9 was needed for a 2-log reduction in bacterial counts, which was comparable to the in vivo finding of 31. nih.gov

PK/PD modeling has also been applied to study colistin in combination with other antibiotics. A model examining the synergy between colistin and fusidic acid against Acinetobacter baumannii quantified the interaction, showing that the presence of fusidic acid decreased the colistin concentration required for 50% of the maximal effect (EC₅₀) by 83%. oup.com

PK/PD Parameters and Findings for Colistin
PathogenModel SystemKey PK/PD IndexKey Finding
P. aeruginosaIn vitro dynamic modelƒAUC/MICIdentified as the index most predictive of efficacy. nih.gov
P. aeruginosaIn silico replication of mouse thigh infection modelƒAUC/MICModel predicted an ƒAUC/MIC of 9 was needed for a 2-log kill. nih.gov
A. baumannii, P. aeruginosaAnimal infection modelsƒAUC/MICA target ƒAUC/MIC of ~12 resulted in at least a 1-log kill. nih.gov
A. baumanniiIn vitro time-kill experimentsN/A (Synergy Modeling)Colistin EC₅₀ decreased by 83% in the presence of fusidic acid. oup.com

Time-Kill Curve Analysis

Time-kill curve analysis is a fundamental in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For colistin, these studies reveal its concentration-dependent killing characteristics against various Gram-negative pathogens.

Research findings from time-kill assays consistently demonstrate that colistin exhibits rapid initial bactericidal activity. nih.gov Upon exposure to clinically relevant concentrations of colistin, a significant reduction in bacterial viability is typically observed within the first few hours. However, a common phenomenon observed in these studies, particularly against strains with higher minimum inhibitory concentrations (MICs) or heteroresistant populations, is bacterial regrowth after the initial killing phase. nih.gov

Studies have explored the antimicrobial effect of colistin against several strains of Escherichia coli using static time-kill analysis. These experiments are often conducted at various multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC) to characterize the concentration-response relationship. nih.gov The bactericidal activity is generally defined as a ≥3-log10 CFU/mL (99.9%) reduction in the bacterial count compared to the initial inoculum over a 24-hour period. oup.com

The dynamics of colistin's activity in time-kill studies can be summarized as follows:

Initial Killing: A rapid, concentration-dependent reduction in bacterial load.

Regrowth: The selection and amplification of resistant or heteroresistant subpopulations can lead to a rebound in bacterial counts, often after 6 to 8 hours of exposure. nih.gov

Impact of Medium: The composition of the testing medium, such as cation concentration, can significantly influence the observed activity of colistin.

The table below illustrates the typical outcomes observed in time-kill curve analyses for colistin against susceptible Gram-negative bacteria.

Time PointColistin Concentration (relative to MIC)Typical Observation
0 hours1x - 4x MICInitial bacterial inoculum (~10^5 - 10^6 CFU/mL)
2-4 hours1x - 4x MICRapid decline in bacterial count (e.g., 2 to 4-log10 reduction)
8-24 hours1x - 4x MICPotential for bacterial regrowth, especially at lower concentrations
24 hoursControl (No Colistin)Full bacterial growth

This table represents generalized findings from time-kill curve studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for quantifying the in vitro potency of an antibiotic. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% kill of the initial bacterial inoculum. frontiersin.orgnih.govnelsonlabs.com

For colistin, MIC and MBC values are typically determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). frontiersin.orgmjima.org

Research has established MIC ranges for colistin against key multidrug-resistant Gram-negative pathogens. It is important to note that the inoculum size and the specific testing medium can influence the results. nih.gov For some bacterial strains, the MIC and MBC values for colistin can be equivalent, indicating potent bactericidal activity. For instance, one study reported equivalent MIC and MBC values of 64 µg/mL for a colistin solution against Escherichia coli. researchgate.net

The table below provides representative MIC values for colistin against several important bacterial species.

Bacterial SpeciesColistin MIC Range (mg/L)Clinical Interpretation (EUCAST Breakpoint ≤2 mg/L)
Pseudomonas aeruginosa0.5 - 2Susceptible
Acinetobacter baumannii0.5 - 2Susceptible
Klebsiella pneumoniae0.25 - 2Susceptible
Escherichia coli (mcr-negative)0.25 - 1Susceptible
Escherichia coli (mcr-positive)4 - 16Resistant

Note: MIC values can vary significantly between individual isolates. The mcr gene confers plasmid-mediated resistance to colistin. mjima.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Index Determination (e.g., fAUC/MIC, fCmax/MIC)

Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for optimizing antibiotic dosing regimens by linking drug exposure to antimicrobial efficacy. For colistin, extensive research in both in vitro models and preclinical animal infection models has been conducted to identify the most predictive PK/PD index. nih.govnih.gov

The primary PK/PD indices investigated for antibiotics are:

fCmax/MIC: The ratio of the free peak plasma concentration to the MIC.

fT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

fAUC/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC.

Multiple studies have conclusively demonstrated that fAUC/MIC is the PK/PD index that best correlates with the bactericidal activity of colistin. nih.govnih.govfrontiersin.orgoup.com In a pivotal in vitro PK/PD model study against Pseudomonas aeruginosa, the fAUC/MIC index showed the strongest correlation with the killing effect (R² = 0.931), compared to fCmax/MIC (R² = 0.868) and fT>MIC (R² = 0.785). nih.gov Similar findings were reported from neutropenic murine thigh and lung infection models against Acinetobacter baumannii, where fAUC/MIC also correlated best with efficacy (R² = 0.90 in the thigh model). nih.govoup.com

Researchers have also determined the magnitude of the fAUC/MIC target required to achieve specific bacteriological endpoints, such as stasis (no change in bacterial count) or a 1-log10 reduction in bacterial load. These target values are essential for designing dosing regimens that are likely to be effective.

The table below summarizes key fAUC/MIC targets for colistin derived from preclinical research.

PathogenInfection ModelBacteriological EndpointRequired fAUC/MIC Target
Pseudomonas aeruginosaIn Vitro PK/PD Model1-log10 reduction22.6 - 27.1
Pseudomonas aeruginosaIn Vitro PK/PD Model2-log10 reduction30.4 - 35.7
Acinetobacter baumanniiMurine Thigh InfectionStasis1.89 - 7.41
Acinetobacter baumanniiMurine Thigh Infection1-log10 reduction6.98 - 13.6
Acinetobacter baumanniiMurine Lung Infection1-log10 reduction8.18 - 42.1

Source: Data compiled from multiple preclinical studies. nih.govnih.govoup.com These findings underscore the importance of achieving an adequate time-averaged exposure of colistin to effectively treat infections caused by susceptible pathogens. nih.gov

Table of Mentioned Compounds and Organisms

NameType
ColistinAntibiotic
Colistin A (Polymyxin E1)Antibiotic Component
Colistin B (Polymyxin E2)Antibiotic Component
Colistin Methanesulfonate (CMS)Antibiotic Prodrug
Colistin SulfateAntibiotic Salt Form
Polymyxin (B74138) EAntibiotic (Synonym for Colistin)
Pseudomonas aeruginosaGram-negative Bacterium
Acinetobacter baumanniiGram-negative Bacterium
Klebsiella pneumoniaeGram-negative Bacterium
Escherichia coliGram-negative Bacterium

Analytical and Detection Methodologies for Colistin Iii in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of Colistin (B93849) III from the complex mixture of related polymyxins. These techniques exploit the physicochemical differences between the components to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV/Visible, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of colistin components. oup.comnih.govmdpi.com The separation is typically achieved on reversed-phase columns, such as C18 or poly(styrene-divinylbenzene). jst.go.jpnih.govrsu.lv Gradient elution is often employed to effectively separate the different colistin analogues. longdom.orgresearchgate.net

UV/Visible Detectors: Colistin components have weak ultraviolet (UV) absorption, making direct detection challenging at low concentrations. nih.gov However, at higher concentrations, UV detection at wavelengths around 210-220 nm can be utilized. oup.commdpi.com The use of mobile phase additives like trifluoroacetic acid (TFA) can improve peak shape and separation, though it may suppress ionization in mass spectrometry. rsu.lvresearchgate.netresearchgate.net

Evaporative Light Scattering Detector (ELSD): ELSD offers an alternative detection method that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like colistin. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of individual colistin components, including Colistin III. jst.go.jplongdom.orgnih.gov

A study detailed the preparative-scale separation of colistin sulphate using a poly(styrene-divinylbenzene) stationary phase with an isocratic elution of acetonitrile (B52724), sodium sulphate solution (pH 2.5 with TFA), and water. jst.go.jp This method successfully isolated six colistin components, which were then further characterized. jst.go.jp

Table 1: Example HPLC Conditions for Colistin Analysis

ParameterConditionReference
Column Poly(styrene-divinylbenzene) jst.go.jp
Mobile Phase Acetonitrile - 0.7% Sodium Sulphate (pH 2.5) - Water (16:50:34, v/v/v) jst.go.jp
Flow Rate 4.0 mL/min jst.go.jp
Detector UV jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For highly sensitive and specific quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govdvs.gov.myscirp.org This technique combines the superior separation capabilities of LC with the precise mass analysis of MS/MS.

Research has demonstrated the development of rapid and simple LC-MS/MS methods for the determination of colistin A and B, which can be adapted for this compound. nih.govscirp.org These methods often utilize a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid to enhance ionization. researchgate.netnih.gov Positive ion electrospray ionization (ESI) is commonly used. scirp.organalis.com.my The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection, even in complex biological matrices. researchgate.netscirp.org For instance, one method identified precursor ions for colistin A and B at m/z 585.5 and 578.5, respectively, with a common product ion at m/z 101.2. nih.gov Another study reported precursor to product ion transitions for colistin A as m/z 390.60 > 101.0696 and for colistin B as m/z 385.90 > 101.0696. nih.gov

Table 2: Example LC-MS/MS Parameters for Colistin Analysis

ParameterConditionReference
Column Phenomenex Kinetex C18 (50.0×2.1mm, 5µm) nih.gov
Mobile Phase Acetonitrile and water nih.gov
Ionization Mode Positive Ion ESI nih.govanalis.com.my
Flow Rate 0.5 mL/min nih.gov
Column Temperature 40°C nih.gov

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of isolated this compound. These methods provide detailed information about the molecular structure, weight, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of colistin components. nih.govfrontiersin.org Both one-dimensional (1H and 13C) and two-dimensional NMR experiments are employed to determine the precise structure and stereochemistry of the molecule. jst.go.jpresearchgate.net

In a notable study, six colistin components were isolated and their structures were characterized using 1H and 13C NMR. jst.go.jpnih.gov This allowed for the identification of new components and the confirmation of the structures of known ones. jst.go.jp While specific NMR data for this compound is not detailed in the provided search results, the methodology applied to other colistin components is directly applicable. For instance, NMR has been used to compare the spatial structures of polymyxin (B74138) B and M, revealing details about their peptide backbone conformation. nih.gov The complete assignment of proton and nitrogen chemical shifts for complex peptides has been achieved through a combination of 1H-15N HSQC, HMBC, COSY, and NOESY experiments. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and analyzing the fragmentation patterns of colistin components, which aids in their structural identification. jst.go.jpnih.govlongdom.org Techniques like Frit-fast atom bombardment liquid chromatography/mass spectrometry (Frit-FAB LC/MS) and tandem mass spectrometry (MS/MS) have been utilized for the structural characterization of minor colistin components. jst.go.jp

The fragmentation of cyclic peptides like colistin in an ion trap mass spectrometer can be complex. researchgate.netacs.org However, multistep tandem mass spectrometry (MSn) can be used to sequentially remove amino acid residues, allowing for the determination of the peptide sequence. acs.org Studies have investigated the mass spectrometric fragmentation of polymyxin and colistin antibiotics, providing a basis for identifying different components based on their fragmentation patterns. capes.gov.br For example, the molecular masses of colistin A and colistin B have been identified as 1168.78 and 1154.77 in positive ESI mode. analis.com.my

Spectrofluorimetric and Spectrophotometric Assays

While colistin itself does not have native fluorescence, spectrofluorimetric methods can be employed after derivatization. nih.govrsc.org A validated spectrofluorimetric method involves the condensation of colistin with ninhydrin (B49086) and phenylacetaldehyde (B1677652) to produce a fluorescent product. rsc.orgresearchgate.net This product can be measured at an emission wavelength of 474 nm after excitation at 390 nm. rsc.org This approach has been shown to be sensitive and cost-effective for the quantification of colistin. rsc.org

Spectrophotometric methods have also been developed. nih.gov One such method is based on the formation of an ion-pair complex between colistin and a dye like Erythrosine B in an acidic medium, which results in a colored complex that can be measured spectrophotometrically. nih.gov

Table 3: Spectroscopic Detection Methods for Colistin

MethodPrincipleDetection Wavelength (nm)Reference
Spectrofluorimetry Condensation with ninhydrin and phenylacetaldehydeλem = 474, λex = 390 rsc.org
Spectrophotometry Ion-pair complex formation with Erythrosine Bλmax = 558 nih.gov

Bioassays and Microbiological Detection Methods in Research

Bioassays and microbiological detection methods are fundamental in the study of colistin, providing crucial information on its antibacterial potency and the mechanisms of action. These techniques are widely used in research to determine the susceptibility of various bacterial strains to colistin and to investigate the morphological and physiological changes induced by the antibiotic.

Agar (B569324) Diffusion and Broth Dilution for In Vitro Activity Assessment

Agar diffusion and broth dilution methods are standard procedures for evaluating the in vitro activity of antimicrobial agents like colistin. nih.govnjlm.net However, due to the cationic nature and large molecular size of colistin, its diffusion in agar is limited, which can lead to unreliable results with disk diffusion methods. nih.govannlabmed.org Consequently, broth microdilution (BMD) is considered the gold standard and the most reliable method for determining the minimum inhibitory concentration (MIC) of colistin. nih.govjmsronline.comwho.intmjima.org

The broth microdilution method involves preparing a series of twofold dilutions of colistin in a liquid growth medium, typically cation-adjusted Mueller-Hinton broth (CAMHB), in microtiter plates. mjima.orgekb.eg Each well is then inoculated with a standardized suspension of the test bacterium. mjima.org After an incubation period, the MIC is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth. mjima.org The agar dilution method, while also used, has shown some discrepancies when compared to broth microdilution, potentially due to the poor diffusion of colistin in the agar medium. ekb.egmdpi.com

Research studies have utilized these methods to assess the in vitro activity of colistin against a wide range of Gram-negative bacilli. For instance, a Canadian surveillance study evaluated the activity of colistin against 3,480 clinical isolates, demonstrating its potency against species like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. asm.org Another study in Iran also confirmed the high in vitro activity of colistin against drug-resistant P. aeruginosa and Acinetobacter baumannii isolates. d-nb.info These studies are crucial for monitoring resistance trends and guiding therapeutic choices.

Method Principle Application in Colistin Research Key Findings/Observations
Broth Microdilution (BMD) Determines the minimum inhibitory concentration (MIC) in a liquid medium.Considered the gold standard for colistin susceptibility testing. nih.govjmsronline.comwho.intmjima.orgProvides accurate and reproducible MIC values for various Gram-negative bacteria. asm.orgd-nb.info
Agar Dilution Determines the MIC on a solid agar medium containing serial dilutions of the antibiotic.Used for susceptibility testing, but can show discrepancies with BMD. ekb.egmdpi.comSome studies report good agreement with BMD, while others note inaccuracies due to poor diffusion of colistin. njlm.netekb.egnih.gov
Disk Diffusion Measures the zone of inhibition around an antibiotic-impregnated disk on an agar plate.Generally considered unreliable for colistin due to its poor diffusion in agar. nih.govannlabmed.orgHigh rates of error have been reported when compared to the reference BMD method. njlm.net

Scanning Electron Microscopy (SEM) for Morphological and Quantitative Analysis of Bacterial Response

Scanning Electron Microscopy (SEM) is a powerful tool used in research to visualize the direct impact of antimicrobial agents on bacterial cell morphology. In the context of colistin, SEM provides detailed insights into the mechanisms of its bactericidal action, which primarily involves the disruption of the bacterial outer membrane. nih.govnih.gov

When susceptible Gram-negative bacteria are exposed to colistin, SEM analysis reveals significant and rapid morphological changes. These alterations include the formation of blebs on the cell surface, cell inflation or swelling, fusion of adjacent cells, and ultimately, cell lysis, where the cell membrane ruptures, leading to the leakage of cellular contents. nih.govresearchgate.net These changes are a direct consequence of colistin's interaction with the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. frontiersin.orgmedsci.org

Recent research has also focused on using SEM for quantitative analysis of the bacterial response to colistin. nih.govnih.gov By employing techniques like phosphotungstic acid (PTA) staining, researchers can differentiate between viable and non-viable bacteria under SEM. nih.govnih.gov This allows for the quantification of bacterial death over time when exposed to colistin. Studies have shown a significant decrease in the percentage of viable bacteria as early as 30 minutes after exposure in susceptible strains, a finding that correlates well with results from the gold-standard broth microdilution method. nih.govnih.gov This quantitative SEM approach offers a rapid method for assessing colistin susceptibility. nih.gov

Furthermore, SEM has been instrumental in observing more subtle morphological changes associated with colistin resistance. For example, some studies have noted that colistin-resistant strains may exhibit alterations in cell length or develop filamentous structures when exposed to inhibitory concentrations of the antibiotic. mdpi.com

Bacterial Species Observed Morphological Changes upon Colistin Exposure Quantitative Findings Reference
Escherichia coliCell inflation, severe morphological distortion, and complete lysis. researchgate.netSignificant decrease in viable bacteria after 60 minutes of exposure. researchgate.net researchgate.net
Klebsiella pneumoniaeCell inflation, fusion, and complete lysis resulting in a "phantom-like" appearance. researchgate.netSignificant decrease in viable bacteria starting at 30-60 minutes post-exposure. researchgate.net researchgate.net
Acinetobacter baumanniiBacterial filamentation, cell elongation, and shrunken cells with debris at inhibitory concentrations. mdpi.comColistin-resistant mutants showed shorter cell length compared to the parental isolate. mdpi.com mdpi.com
Pseudomonas aeruginosaDysmorphism, inflation, and fusion of cells. researchgate.netSignificant decrease in the mean percentage of viable bacteria at 30 minutes. researchgate.net researchgate.net

Interactions of Colistin Iii with Other Chemical Agents in Research Models

Synergistic Effects with Other Antimicrobial Compounds

The combination of Colistin (B93849) III with other antimicrobial agents has shown promise in overcoming resistance and improving bactericidal activity. This synergy is often attributed to the ability of Colistin III to disrupt the outer membrane of Gram-negative bacteria, thereby facilitating the entry of other drugs. nih.govnih.gov

Combination Studies with Beta-Lactams

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, have been extensively studied in combination with this compound.

Meropenem (B701): Numerous studies have demonstrated the synergistic effects of this compound and meropenem against various multidrug-resistant Gram-negative bacteria. dovepress.comnih.govgardp.org In time-kill studies, the combination has shown high synergy rates against Acinetobacter baumannii and Klebsiella pneumoniae. dovepress.commdpi.com For instance, one meta-analysis reported a pooled synergy rate of 58.8% in time-kill studies and 39.2% in checkerboard methods for meropenem-colistin combinations against A. baumannii. dovepress.com Another study found that for extensively drug-resistant (XDR) Pseudomonas aeruginosa, the combination of colistin and meropenem resulted in a synergistic bacterial density reduction in 80% of the isolates. nih.gov However, the synergistic effect can be dependent on the meropenem minimum inhibitory concentration (MIC) of the strain. For strains with lower meropenem MICs (≤32 mg/L), the combination therapy displayed synergistic effects, while for strains with higher MICs (≥64 mg/L), meropenem did not significantly enhance the efficacy of colistin. plos.org

Ceftazidime (B193861): The combination of this compound with the third-generation cephalosporin, ceftazidime, has also been investigated. Studies have shown that this combination can exhibit synergy or partial synergy against colistin-resistant A. baumannii. plos.org In one study, the combination of colistin and ceftazidime showed synergistic activity against 81.82% of the tested colistin-resistant K. pneumoniae isolates. nih.gov

Table 1: Synergistic Effects of this compound with Beta-Lactams

Beta-LactamTarget OrganismSynergy Rate/ObservationReference(s)
MeropenemAcinetobacter baumannii58.8% (Time-kill), 39.2% (Checkerboard) dovepress.com
MeropenemKlebsiella pneumoniae73.56% mdpi.com
MeropenemPseudomonas aeruginosa (XDR)80% synergistic reduction nih.gov
CeftazidimeAcinetobacter baumannii (Colistin-resistant)Synergy or partial synergy observed plos.org
CeftazidimeKlebsiella pneumoniae (Colistin-resistant)81.82% synergy nih.gov

Interaction with Non-Antibiotic Adjuvants and Potentiators

Non-antibiotic compounds that can enhance the activity of antibiotics are of great interest. Several such adjuvants have been studied in combination with this compound.

Niclosamide (B1684120): While specific studies on the combination of this compound and niclosamide were not prominently found in the search results, the broader category of non-antibiotic adjuvants is being explored to potentiate colistin's effects. mdpi.com

IMD-0354: This inhibitor of IKK-β has been identified as a potent adjuvant for colistin. researchgate.net In preclinical models, IMD-0354 has been shown to restore colistin susceptibility in highly resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii. researchgate.net Structure-activity relationship studies have been conducted on analogues of IMD-0354 to optimize their adjuvant activity while minimizing potential eukaryotic effects. nd.edu At a concentration of 5 µM, IMD-0354 reduced the colistin MIC against a highly resistant A. baumannii strain from 2048 µg/mL to 2 µg/mL. nih.gov

Combination with Nanoparticles

Nanoparticles offer a novel platform for drug delivery and can act as synergistic agents themselves.

Selenium Nanoparticles (SeNPs): The combination of this compound with selenium nanoparticles has demonstrated exceptionally strong synergistic activity against pandrug-resistant (PDR) Acinetobacter baumannii. researchgate.netnih.gov In one study, the combination of low concentrations of colistin (0.5 or 1 μg/mL) and selenium nanoparticles (0.5 μg/mL) significantly reduced the initial bacterial load, an effect not seen with colistin alone at similar concentrations. mdpi.comresearchgate.net This suggests that SeNPs can restore the susceptibility of colistin-resistant bacteria to colistin. researchgate.net The conjugation of colistin to selenium nanoparticles has been proposed as a dual-action strategy against drug-resistant infections. nih.gov

Alginate Nanoparticles: Alginate nanoparticles have been investigated as carriers for colistin to enhance its activity. When colistin was associated with alginate nanoparticles, its minimum inhibitory concentration (MIC) against a colistin-resistant Escherichia coli strain decreased significantly. researchgate.net This formulation is believed to work by increasing the permeabilization of the bacterial membrane and causing leakage of intracellular proteins. researchgate.netmdpi.com Studies have shown that colistin-loaded alginate nanoparticles are at least as effective as conventional colistin treatment while using a smaller amount of the antibiotic. anses.fr

Antagonistic Interactions and Resistance Induction

While combination therapies often aim for synergy, antagonistic interactions can also occur. Antagonism is defined as a significant increase in the colony-forming units (CFU)/mL with the combination compared to the most active single agent. nih.gov

Some studies have reported antagonistic effects when combining colistin with other antibiotics. For example, a study on carbapenem-resistant A. baumannii from patients with ventilator-associated pneumonia found that the combination of colistin and tigecycline (B611373) was highly antagonistic in 80% of the strains. medsci.org This antagonism might be attributed to the combination of a bactericidal agent (colistin) with a bacteriostatic agent (tigecycline). medsci.org Another study also noted a higher rate of antagonistic interaction for the doripenem-tigecycline combination compared to the colistin-tigecycline combination. annlabmed.org

The development of resistance to colistin is a significant concern. It can occur through chromosomal mutations that lead to modifications of the lipopolysaccharide (LPS) structure, the primary target of colistin, or through the acquisition of plasmid-mediated resistance genes like mcr. nih.govmdpi.com These modifications reduce the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged colistin. mdpi.com In some cases, resistance can also arise from the complete loss of the LPS structure due to mutations in the lipid A biosynthesis genes. mdpi.commicrobiologyresearch.org

Molecular Mechanisms Underlying Combination Effects

The synergistic effects observed with this compound combinations are primarily rooted in its impact on the bacterial outer membrane.

Enhanced Outer Membrane Permeabilization

The fundamental mechanism of action of this compound involves its electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. nih.govnih.gov This interaction displaces divalent cations like magnesium and calcium, which are crucial for stabilizing the LPS layer, leading to a disruption of the outer membrane's integrity. nih.govnih.gov This process, often referred to as "self-promoted uptake," creates transient pores or cracks in the outer membrane. nih.govnih.gov

This permeabilizing effect is the cornerstone of its synergistic action with other antibiotics. By compromising the outer membrane barrier, this compound facilitates the entry of other antimicrobial agents that would otherwise be excluded or have limited access to their intracellular targets. nih.govresearchgate.net This enhanced uptake allows the partner drug to reach its site of action in higher concentrations, leading to a more potent bactericidal effect. nih.gov Even in colistin-resistant strains, where the cytoplasmic membrane is protected, colistin can still cause permeabilization of the outer membrane, sensitizing the bacteria to other antibiotics like rifampicin (B610482). microbiologyresearch.org

Computational and Modeling Approaches in Colistin Iii Research

Molecular Docking and Dynamics Simulations of Colistin (B93849) III Interactions

Molecular docking and dynamics simulations are at the forefront of computational research on colistin III, offering a window into the dynamic and intricate interactions between the antibiotic and its bacterial targets. These methods allow researchers to visualize and analyze the binding processes and conformational changes that are critical to colistin's mechanism of action.

Simulation of this compound Binding to LPS and Membrane Components

The primary target of colistin is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. tandfonline.com Molecular dynamics (MD) simulations have been instrumental in elucidating the specifics of this interaction. These simulations reveal that the initial binding is driven by electrostatic interactions between the positively charged diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate (B84403) groups of lipid A, a key component of LPS. tandfonline.comnih.gov This interaction leads to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, causing destabilization of the outer membrane. tandfonline.com

Computational studies have modeled the insertion of colistin into the hydrophobic core of the membrane, a critical step in its bactericidal action. nih.gov Simulations have shown that after the initial electrostatic binding, the fatty acyl tail of colistin inserts into the membrane, further disrupting its integrity. nih.gov This process of "self-directed uptake" allows colistin to traverse the outer membrane. nih.govbiorxiv.org

Recent simulations have also explored the role of LPS in the cytoplasmic membrane (CM), suggesting that colistin targets LPS in the CM, leading to membrane disruption through the displacement of cation bridges between LPS molecules. nih.govelifesciences.org This finding challenges the long-held belief that colistin's action on the CM is primarily through interactions with phospholipids. nih.govelifesciences.org

Table 1: Key Interactions in Colistin-LPS Binding from Molecular Simulations

Interacting MoleculeKey Residues/Moieties InvolvedType of InteractionReference
Colistin Positively charged diaminobutyric acid (Dab) residuesElectrostatic tandfonline.comnih.gov
LPS (Lipid A) Negatively charged phosphate groupsElectrostatic tandfonline.comnih.gov
Colistin Fatty acyl tailHydrophobic nih.gov
Bacterial Membrane Divalent cations (Mg²⁺, Ca²⁺)Displacement tandfonline.com

Conformational Analysis of this compound in Different Environments

The conformation of this compound is not static; it adapts to its environment. Molecular modeling and NMR studies have shown that colistin exists in a flexible state in aqueous solutions but adopts a more ordered, amphipathic structure upon binding to LPS. acs.org This conformational change is crucial for its ability to disrupt the bacterial membrane.

Simulations have explored these conformational shifts in various environments, including in the presence of different membrane compositions and in the periplasm. nih.gov Understanding these changes is vital for comprehending the full mechanism of action, from initial binding to membrane translocation and eventual cell lysis. The periplasmic environment, with its complex mixture of proteins and peptidoglycan, presents a unique set of interactions that are beginning to be explored through advanced simulation techniques. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is particularly valuable in the development of new colistin analogs with improved efficacy and reduced toxicity.

Predictive Models for Antimicrobial Activity

QSAR studies on polymyxins, including colistin, have been conducted to build models that can predict the antimicrobial activity of novel analogs. chemrxiv.orgmdpi.com These models use a set of calculated molecular descriptors to represent the physicochemical properties of the molecules. By training these models on a dataset of known polymyxin (B74138) analogs and their corresponding antimicrobial activities (often expressed as Minimum Inhibitory Concentrations or MICs), researchers can then predict the activity of new, untested compounds. researchgate.netchemrxiv.orgmdpi.com

Machine learning algorithms, such as AdaBoost, have been successfully applied to QSAR modeling of polymyxin-like molecules. chemrxiv.orgmdpi.com These models have demonstrated good accuracy in predicting antimicrobial activity against various bacterial species. chemrxiv.org

Identification of Desirable Physicochemical Descriptors

A key outcome of QSAR studies is the identification of physicochemical descriptors that are most influential in determining antimicrobial activity. For polymyxins, descriptors related to lipophilicity and hydrophilicity have been shown to be particularly important, which aligns with their known mechanism of action involving membrane interaction. mdpi.com

For instance, preliminary findings from some models suggest that increasing the lipophilicity of certain amino acid residues in the polymyxin structure could lead to enhanced antimicrobial activity. chemrxiv.org Such insights are invaluable for guiding the rational design of new and more potent colistin analogs.

Table 2: Examples of Physicochemical Descriptors in Polymyxin QSAR

Descriptor TypeRelevance to Antimicrobial ActivityReference
Topological Descriptors (e.g., Kier and Hall indexes) Relate to molecular shape, size, and branching, influencing binding affinity. mdpi.com
Lipophilicity/Hydrophilicity Descriptors Crucial for membrane interaction and translocation. mdpi.com
Electronic Descriptors Influence electrostatic interactions with the bacterial membrane.
Steric Descriptors Affect how the molecule fits into its binding site on LPS.

In Silico Prediction of Resistance Mechanisms and Pathways

Computational methods are also being employed to understand and predict the mechanisms by which bacteria develop resistance to colistin. This is a critical area of research given the rise of colistin-resistant superbugs.

The primary mechanism of acquired colistin resistance is the modification of lipid A by the addition of phosphoethanolamine (PEA) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). researchgate.net This modification is often catalyzed by enzymes encoded by mobile colistin resistance (mcr) genes. researchgate.netresearchgate.netnih.gov Molecular docking and simulation studies have been used to investigate the binding of substrates to these MCR proteins. For example, tunnel analysis has been used to predict the likely pathways for the substrate phosphoethanolamine to enter the active site of MCR enzymes. researchgate.net

Furthermore, in silico analysis of bacterial genomes can identify mutations in chromosomal genes, such as those in the pmrA/pmrB and phoP/phoQ two-component systems, that are known to contribute to colistin resistance. asm.orgnih.gov By comparing the genomes of colistin-susceptible and colistin-resistant strains, researchers can pinpoint specific mutations that may be responsible for the resistant phenotype. mdpi.com Software tools like PROVEAN and SIFT can then be used to predict the functional impact of these amino acid substitutions on the corresponding proteins. asm.org These predictive approaches are crucial for surveillance and for understanding the evolution of resistance.

Modeling of mcr and pmr Gene Products

The primary mechanisms of colistin resistance involve the modification of the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification, which reduces the net negative charge of the bacterial surface and thereby decreases its affinity for the positively charged colistin, is often mediated by the products of mobile colistin resistance (mcr) genes and the chromosomally located pmr two-component system. Computational modeling has been instrumental in elucidating the structural and functional aspects of these proteins.

The mcr genes encode phosphoethanolamine transferase enzymes that catalyze the addition of a phosphoethanolamine (PEtN) group to lipid A. medrxiv.orgnih.gov Molecular modeling and simulation studies have provided a detailed view of this process. For instance, the crystal structure of the MCR-1 catalytic domain revealed a zinc metalloprotein with an alkaline phosphatase fold. diamond.ac.uk Computational predictions based on this structure have suggested that a single zinc ion may be sufficient for its catalytic activity. diamond.ac.uk Molecular dynamics simulations have explored the mechanism of resistance, showing that in unmodified membranes, the positively charged polymyxins disrupt salt bridges, leading to membrane instability. acs.org In contrast, the PEtN modification introduced by MCR-1 creates an extensive network of hydrogen bonds, enhancing membrane stability and preventing disruption by colistin. acs.org High-throughput virtual screening and molecular dynamics simulations are also being used to identify potential inhibitors that can target the dual substrate-binding pockets of MCR-1. tandfonline.com

The pmrA/pmrB two-component system is another key player in colistin resistance. This system, when activated, upregulates the pmrCAB operon, leading to the synthesis and addition of PEtN to lipid A, a function also performed by MCR enzymes. preprints.orgnih.gov Mutations in the pmrA and pmrB genes can lead to the constitutive activation of this pathway. nih.gov Computational models, often based on homology modeling, are used to predict how specific mutations in PmrA or PmrB affect protein structure and function, leading to the overexpression of the operon and subsequent resistance. preprints.org These models help in understanding the allosteric effects of mutations on sensor kinase activity (PmrB) and response regulator activation (PmrA). frontiersin.org Furthermore, modeling helps to understand the interaction between the PmrA/PmrB system and other regulatory systems like PhoP/PhoQ, which also contributes to lipid A modification by adding 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govfrontiersin.org

Gene Product Function Modeling Approach Key Findings from Modeling
MCR-1 Phosphoethanolamine transferase; adds PEtN to lipid A. medrxiv.orgdiamond.ac.uk X-ray crystallography, Molecular dynamics simulations, Virtual screening. diamond.ac.ukacs.orgtandfonline.com Revealed a zinc metalloprotein structure; showed enhanced membrane stability via hydrogen bonding post-modification; identified potential inhibitor binding sites. diamond.ac.ukacs.org
PmrA Response regulator; activates transcription of the pmrCAB operon. preprints.orgfrontiersin.org Homology modeling, Structural analysis. preprints.orgnih.gov Predicts how mutations lead to constitutive activation and downstream resistance gene expression. frontiersin.orgnih.gov
PmrB Sensor kinase; phosphorylates PmrA in response to environmental signals. preprints.orgfrontiersin.org Homology modeling, Structural analysis. preprints.orgnih.gov Elucidates how mutations can lead to constitutive kinase activity, bypassing the need for an external signal. nih.govnih.gov
PmrC Phosphoethanolamine transferase; part of the pmrCAB operon. preprints.orgmdpi.com Comparative modeling with other transferases. mdpi.com Helps understand the enzymatic mechanism of PEtN transfer to lipid A. preprints.org

Genomic Data Mining for Resistance Gene Identification

The advent of whole-genome sequencing (WGS) has revolutionized the surveillance and study of antibiotic resistance. Genomic data mining is a powerful approach for identifying and characterizing the genetic determinants of colistin resistance on a large scale. This involves screening vast datasets of bacterial genomes for known resistance genes and discovering novel ones.

WGS is routinely used to detect the presence of various mobile colistin resistance (mcr) gene variants, from mcr-1 to mcr-10, in bacterial isolates from clinical, environmental, and agricultural sources. microbiologyresearch.orgmdpi.comacs.org Bioinformatics pipelines and databases, such as the Antibiotic Resistance Genes Database (ARDB) and ResFinder, are employed to screen raw sequence data for these genes. nih.govtandfonline.com This approach not only confirms the presence of a resistance gene but also provides its genetic context, such as its location on a plasmid or the chromosome. microbiologyresearch.org For example, studies have used WGS to characterize novel plasmids carrying mcr genes and to track their dissemination across different bacterial species and geographical locations. microbiologyresearch.orgacs.org

Novel Research Applications and Experimental Delivery Strategies for Colistin Iii

Colistin (B93849) III as a Probe for Bacterial Membrane Studies

The unique mechanism of action of colistin, which involves direct interaction with the outer membrane of Gram-negative bacteria, makes it a valuable tool for studying membrane structure and function. mdpi.comnih.gov

Investigating Outer Membrane Permeability Changes

Colistin's ability to disrupt the bacterial outer membrane has been harnessed to investigate changes in membrane permeability. nih.govmicrobiologyresearch.org By displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer, colistin creates localized disruptions, increasing the membrane's permeability to other molecules. mdpi.comtandfonline.com This property is often exploited in research through assays like the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane but fluoresces upon entering the hydrophobic environment of the membrane interior. An increase in NPN fluorescence in the presence of colistin provides a quantitative measure of outer membrane permeabilization. elifesciences.orgnih.gov

Studies have shown that even sub-inhibitory concentrations of colistin can cause significant increases in outer membrane permeability in various Gram-negative bacteria. nih.gov This has been observed in both colistin-susceptible and, to a degree, colistin-resistant strains, indicating that some level of membrane interaction occurs even when the bacteria can survive higher concentrations of the antibiotic. microbiologyresearch.org This makes colistin a useful probe to explore the nuances of membrane integrity and the mechanisms of resistance that involve alterations to the outer membrane barrier. microbiologyresearch.org

Studying LPS Dynamics and Organization

The primary target of colistin is the lipid A moiety of LPS, a major component of the outer leaflet of the Gram-negative outer membrane. tandfonline.com This specific interaction allows researchers to use colistin as a molecular probe to study the dynamics and organization of LPS. The binding of colistin to LPS not only displaces stabilizing cations but can also induce changes in the physical organization of the LPS layer, leading to the formation of domains with altered properties. mdpi.combiorxiv.org

Recent research has revealed that colistin's bactericidal activity is not solely dependent on its interaction with LPS in the outer membrane but also targets LPS that is present in the cytoplasmic membrane during its transit to the cell surface. elifesciences.orgresearchgate.net This finding has opened new avenues for research into the entire LPS biosynthesis and transport pathway. By observing the effects of colistin in combination with inhibitors of LPS synthesis, researchers can gain insights into the essentiality and dynamics of LPS trafficking. biorxiv.org Furthermore, fluorescently labeled polymyxins are being developed as imaging probes to visualize the distribution and trafficking of LPS within live bacterial cells in real-time, providing unprecedented detail on the organization of the bacterial cell envelope. drugtargetreview.comrsc.orgnih.gov

Experimental Encapsulation and Nanoparticle Delivery Systems

To enhance the therapeutic potential of colistin and explore new treatment modalities, various experimental encapsulation and nanoparticle delivery systems are being investigated. These systems aim to improve drug delivery to the site of infection and reduce systemic toxicity. preprints.orgmdpi.com

Liposomal Formulations for Enhanced Delivery in Research Models

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, have been explored as a promising delivery system for colistin. frontiersin.org Encapsulating colistin within liposomes can alter its pharmacokinetic profile and potentially reduce its interaction with host cells, thereby mitigating toxicity. mdpi.comresearchgate.net In research models, colistin-loaded liposomes have been formulated using various methods, such as the reverse-phase evaporation method, and characterized for size, charge, and encapsulation efficiency. frontiersin.org

Studies have shown that liposomal formulations can achieve high encapsulation efficiency and provide sustained release of the drug. frontiersin.org For instance, one study reported an encapsulation efficiency of over 96% with a 50% release of colistimethate sodium (a prodrug of colistin) within 480 minutes. frontiersin.org These formulations are being tested in various preclinical models, including cell culture and animal models, to evaluate their efficacy and safety. researchgate.netuni-saarland.de The data from these studies are crucial for optimizing liposomal design for potential future therapeutic applications. frontiersin.org

Liposomal Formulation Characteristics
Parameter Value
Average Size151.50 ± 0.46 nm frontiersin.org
Zeta Potential-60.80 ± 1.01 mV frontiersin.org
Encapsulation Efficiency96.45% ± 0.41% frontiersin.org
Release Profile50% release in 480 minutes frontiersin.org

Polymeric Nanocarriers for Targeted Delivery

Polymeric nanoparticles represent another versatile platform for the delivery of colistin. nih.gov These nanocarriers can be synthesized from a variety of biocompatible and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(glutamic acid). mdpi.comnih.gov The properties of these nanoparticles, including size, surface charge, and drug release kinetics, can be tuned by altering the polymer composition and preparation method. mdpi.comnih.gov

Experimental research has focused on developing polymeric nanoparticles that can effectively encapsulate colistin and release it in a controlled manner at the site of infection. nih.govresearchgate.net For example, nanoparticles formed by the complexation of colistin with poly(glutamic acid) have been shown to have a size of 210–250 nm and a negative surface charge. mdpi.com In vitro studies have demonstrated that these polymeric nanocarriers can maintain the antimicrobial activity of colistin against pathogens like Pseudomonas aeruginosa. researchgate.net These systems offer the potential for targeted delivery, as the nanoparticle surface can be modified with ligands that bind to specific receptors on bacteria or at infection sites. nih.gov

Polymeric Nanocarrier Research Findings
Polymer System Key Findings
Poly(glutamic acid) complexesFormed nanoparticles of 210-250 nm with high encapsulation efficiency and retained antimicrobial activity. mdpi.com
Amphiphilic poly(l-glutamic acid-co-d-phenylalanine)Self-assembled into nanoparticles, effectively encapsulating polymyxin (B74138) E with controlled release profiles. nih.gov
PLGA nanoparticlesInvestigated for aerosol delivery, showing potential for treating pulmonary infections. tandfonline.com

Integration of Colistin III into Novel Experimental Therapeutic Strategies

The increasing prevalence of resistance to colistin when used as a monotherapy has spurred research into novel experimental therapeutic strategies that integrate colistin with other agents. nih.govnih.gov These strategies aim to enhance efficacy, overcome resistance, and broaden the spectrum of activity.

Combination therapy is a key area of investigation, where colistin is paired with other antibiotics or non-antibiotic adjuvants. preprints.orgmdpi.comresearchgate.net The rationale behind this approach is that colistin's membrane-permeabilizing effects can facilitate the entry of other drugs into the bacterial cell, leading to synergistic or additive effects. mdpi.com For example, combinations of colistin with antibiotics that target intracellular processes, such as rifampicin (B610482) or carbapenems, have shown promise in in vitro and in some clinical studies. nih.govmdpi.com

Furthermore, researchers are exploring the use of colistin with compounds that can reverse resistance mechanisms. frontiersin.org This includes inhibitors of the enzymes responsible for LPS modification, which is a primary mechanism of colistin resistance. preprints.org The integration of colistin into these innovative strategies is a critical area of research aimed at preserving the utility of this last-resort antibiotic in the face of growing antimicrobial resistance. preprints.orgmdpi.com

Experimental Therapeutic StrategyRationale and Findings
Colistin + Carbapenems (e.g., Meropenem) Colistin disrupts the outer membrane, allowing carbapenems to reach their target penicillin-binding proteins. Some studies show synergistic effects against biofilm formation. nih.gov
Colistin + Rifampicin Increased intracellular concentration of rifampicin due to colistin-mediated membrane permeabilization. Showed improved microbiological cure rates in some studies. nih.gov
Colistin + Tigecycline (B611373) Combination has shown to significantly reduce the density of colistin-resistant Escherichia coli. tandfonline.com
Colistin + Non-antibiotic adjuvants Adjuvants can enhance colistin's activity by various mechanisms, including inhibiting resistance mechanisms or further disrupting the bacterial membrane. researchgate.netfrontiersin.org

Combination with Phage Therapy in Preclinical Settings

Preclinical studies have explored the synergistic effects of combining colistin with bacteriophage therapy to combat multidrug-resistant bacteria. nih.govbiorxiv.orgdergipark.org.tr This approach, often termed Phage-Antibiotic Synergy (PAS), has shown promise in enhancing bacterial clearance and reducing the emergence of resistance. univ-lille.fr For instance, research has demonstrated that combining phages with colistin can be more effective at eradicating biofilms and planktonic bacteria than either agent alone. google.commdpi.com Some studies have even shown that the development of phage resistance can lead to re-sensitization of bacteria to colistin. biorxiv.orgasm.orgdergipark.org.tr These investigations, however, utilize the general colistin formulation, and there is no specific data available that isolates the preclinical efficacy of a "this compound"-phage combination.

Surface Modification of Materials with this compound in Research

The modification of material surfaces with antimicrobial agents is a key strategy to prevent infections associated with medical devices. Colistin has been investigated as a coating for various materials to inhibit biofilm formation. Studies have shown that coating surfaces, such as polystyrene or materials for orthopedic implants, with colistin can significantly reduce bacterial adhesion and biofilm development. mdpi.com Other research has focused on functionalizing materials like silica (B1680970) with colistin for the rapid capture of bacteria. asm.org Atomic force microscopy has been used to study the changes in bacterial surface morphology and mechanics after exposure to colistin, revealing an increase in cell wall rigidity. acs.orgmdpi.com As with phage therapy, these studies have been conducted using the colistin mixture, and there is no available research that specifically details the use or efficacy of "this compound" for surface modification applications.

Q & A

Basic: What are the primary molecular mechanisms driving colistin resistance in Gram-negative pathogens?

Answer: Colistin resistance primarily arises through chromosomal mutations in two-component systems (e.g., pmrAB, phoPQ, mgrB) or horizontally acquired mobilized colistin resistance (mcr) genes. Chromosomal mutations often alter lipid A structure, reducing colistin’s binding affinity . For example, mutations in pmrB (e.g., V136G in Pseudomonas aeruginosa) upregulate genes responsible for lipopolysaccharide modification . The mcr genes, particularly mcr-1 to mcr-10, encode phosphoethanolamine transferases that similarly modify lipid A . Methodologically, resistance mechanisms are identified via PCR screening for mcr variants, whole-genome sequencing for chromosomal mutations, and lipid A structural analysis using mass spectrometry .

Advanced: How can researchers detect and quantify heteroresistance to colistin in clinical isolates?

Answer: Heteroresistance (subpopulations with varying resistance levels) is detected using population analysis profiling (PAP). Isolates are plated on agar with incremental colistin concentrations (e.g., 0–10 μg/mL), and colony counts determine the resistant subpopulation frequency . Time-kill assays with regrowth monitoring over 24–48 hours further characterize heteroresistant dynamics. For Acinetobacter baumannii, subpopulations surviving ≥3 μg/mL colistin indicate heteroresistance, even if the MIC is ≤2 μg/mL . Advanced methods include single-cell sequencing to trace clonal evolution of resistant subpopulations .

Basic: What methodological considerations are critical for accurate colistin susceptibility testing?

Answer: Broth microdilution (BMD) is the gold standard for MIC determination, as agar-based methods (e.g., Colistin Agar) may lack sensitivity without supplementation with surfactants like polysorbate 80 . However, Colistin Agar is recommended for resource-limited settings due to its simplicity . LC-MS/MS is essential for distinguishing colistin (active) from colistin methanesulfonate (CMS, prodrug) in pharmacokinetic studies, as CMS hydrolyzes unpredictably in vitro . Pre-analytical steps must minimize colistin adsorption to plastics (see FAQ 10) .

Advanced: What genomic and bioinformatic tools are used to track plasmid-mediated colistin resistance?

Answer: High-throughput sequencing (Illumina/Nanopore) combined with tools like ResFinder, PlasmidFinder, and MOB-suite identifies mcr genes, plasmid replicons (e.g., IncI2, IncX4), and mobile genetic elements (MGEs) . For example, Table S3 in catalogs MGEs linked to mcr-1 and carbapenemase co-transmission. Long-read sequencing resolves plasmid structures, while methylome analysis (e.g., Type I–IV restriction systems) explains epigenetic barriers to horizontal gene transfer .

Basic: Why is colistin pharmacokinetics (PK) challenging to study in critically ill patients?

Answer: Colistin’s PK is nonlinear due to extensive renal clearance variability, protein binding, and CMS’s slow conversion to active colistin . Adsorption to extracorporeal membranes during dialysis further complicates dosing . Methodologically, population PK models (e.g., Garonzik’s equations) incorporate creatinine clearance and albumin levels to optimize dosing. LC-MS/MS is mandatory to differentiate CMS and colistin in plasma/urine .

Advanced: How can PK/PD models guide colistin dosing in dynamic clinical settings?

Answer: Adaptive dosing regimens integrate Bayesian forecasting with real-time therapeutic drug monitoring (TDM). For example, the Garonzik model recommends loading doses (9 million IU CMS) for critically ill patients with normal renal function, adjusted for hemodialysis . Monte Carlo simulations predict probability of target attainment (PTA) for AUC/MIC ratios ≥50, minimizing resistance emergence . Software like NONMEM and Pmetrics facilitates model-informed precision dosing .

Basic: What is the clinical significance of co-resistance between colistin and carbapenems?

Answer: Co-resistance complicates treatment of carbapenem-resistant Enterobacteriaceae (CRE), as colistin is often a last-resort option. Plasmid analysis (e.g., Table S3 in ) reveals co-localization of mcr and carbapenemase genes (e.g., blaNDM, blaKPC), enabling co-transfer. Methodologically, conjugation assays and inverse PCR confirm plasmid co-harboring, while checkerboard synergy tests identify salvage combinations (e.g., colistin + meropenem) .

Advanced: How do in vitro colistin susceptibility results misrepresent in vivo efficacy?

Answer: CMS (the inactive prodrug) is often tested in vitro, but its hydrolysis to active colistin is slow and pH-dependent, leading to underestimation of bactericidal activity . Time-kill assays mimicking in vivo CMS conversion rates (e.g., incremental colistin spiking) better predict efficacy . Additionally, heteroresistance and adaptive resistance (via pmrB induction) are rarely detected in static MIC assays but critically impact clinical outcomes .

Basic: What global trends in colistin resistance research are identified through bibliometric analysis?

Answer: Bibliometric analyses (e.g., Scopus data 1973–2019) show a 12-fold increase in colistin resistance publications since 2015, driven by mcr-1 emergence . Keyword mapping reveals shifting foci: early studies emphasized polymyxin revival, while recent work explores One Health dynamics and genomic surveillance . Tools like VOSviewer and CiteSpace visualize collaboration networks and hotspot trends .

Advanced: How can researchers mitigate colistin adsorption artifacts in in vitro experiments?

Answer: Colistin adheres to polystyrene (up to 90% loss in 24 hours) but binds less to polypropylene . Methodological fixes include:

  • Using low-protein-binding polypropylene tubes .
  • Adding 0.002% polysorbate 80 to reduce adsorption .
  • Minimizing dilution steps and pre-saturating tubes with colistin .
  • Validating concentrations via LC-MS/MS post-experiment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.